Product packaging for OmpX protein(Cat. No.:CAS No. 134632-13-6)

OmpX protein

Cat. No.: B1180067
CAS No.: 134632-13-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

OmpX is an integral outer membrane protein (OMP) found in Gram-negative bacteria such as Escherichia coli and Serratia proteamaculans. It is characterized by an eight-stranded β-barrel structure, making it one of the smallest OMPs and a common model for studying OMP folding, stability, and lipid interactions . This protein is a key virulence factor involved in host-pathogen interactions. OmpX contributes to bacterial invasion of non-phagocytic eukaryotic cells, a critical step for evading host immune responses . It also plays a significant role in regulating biofilm formation and curli production under hyper-osmotic stress conditions, behaviors linked to increased bacterial resistance to environmental threats and antimicrobial agents . Furthermore, OmpX functions in an allosteric relationship with the surrounding lipid bilayer, where changes in membrane mechanics can impact the protein's core, highlighting its deep integration into the membrane's functional landscape . The intensity of bacterial invasion is, in part, determined by the proteolytic balance between active protealysin and its substrate, OmpX . This recombinant OmpX protein is intended for Research Use Only (RUO) and is a vital tool for studying Gram-negative bacterial pathogenesis, host-cell invasion mechanisms, and outer membrane protein biophysics.

Properties

CAS No.

134632-13-6

Molecular Formula

C7H18Cl2N2

Synonyms

OmpX protein

Origin of Product

United States

Genetic and Transcriptional Regulation of Ompx Protein Expression

OmpX Gene Organization and Genomic Context

The genetic architecture of the ompX gene provides the foundational layer of its expression control.

Monocistronic Operon Structure

The ompX gene in Escherichia coli is organized as a monocistronic operon, meaning it is a single gene transcribed into its own messenger RNA (mRNA) molecule. nih.govnih.govasm.org This is distinct from polycistronic operons where multiple genes are transcribed together from a single promoter. wikipedia.org This solitary arrangement suggests that the regulation of ompX is specific and not necessarily coordinated with the expression of adjacent genes.

Identification and Characterization of OmpX Promoters

Research has identified two distinct promoters for the ompX gene in E. coli. nih.govnih.govresearchgate.net These promoters are the sites where RNA polymerase binds to initiate transcription. The presence of multiple promoters suggests that ompX expression can be initiated under different conditions or by different regulatory factors, allowing for a more nuanced response to environmental signals.

Rho-Independent Terminators Associated with OmpX Transcription

Transcription of the ompX gene is concluded by a Rho-independent terminator. nih.govnih.gov This is a specific sequence in the DNA that signals the end of transcription, causing the RNA polymerase to detach. This type of terminator functions without the need for the Rho protein, a common termination factor in bacteria.

Transcriptional Control Mechanisms of ompX Gene Expression

The rate of ompX transcription is dynamically controlled by a variety of regulatory factors and environmental signals.

Regulation by Environmental Stressors (e.g., Osmotic Stress, Oxidative Stress, Antibiotic Stress)

The expression of ompX is significantly influenced by the bacterium's surrounding environment, particularly in response to stressful conditions. nih.gov

Osmotic Stress: Changes in the osmolarity of the environment can modulate ompX expression. asm.org For instance, high osmotic strength can induce an increase in ompX expression. nih.gov This response is part of a broader adaptive mechanism to changes in the external solute concentration. nih.gov

Oxidative Stress: Exposure to oxidative stress, such as that caused by hydrogen peroxide, leads to an increase in ompX mRNA levels in Salmonella Typhimurium and uropathogenic E. coli. nih.govlclark.eduresearchgate.netunirioja.esd-nb.info This suggests a role for OmpX in the bacterial response to reactive oxygen species. plos.orgnih.gov Interestingly, while the transcript levels increase, the protein levels may not, indicating post-transcriptional regulation under these conditions. nih.govresearchgate.netunirioja.es

Antibiotic Stress: A variety of antibiotics can induce the upregulation of ompX expression at the transcriptional level. nih.gov This has been observed with compounds like salicylate (B1505791) and novobiocin. nih.gov The response to some antibiotics, like norfloxacin, may involve multiple regulatory pathways. nih.gov This modulation of ompX in the presence of antibiotics is considered an early defensive response, potentially altering membrane permeability to limit the entry of harmful substances. nih.govnih.gov

The following table summarizes the effect of various stressors on ompX expression based on β-galactosidase assays from an ompX-lacZ fusion construct. nih.gov

Stress ConditionFold Increase in β-galactosidase Activity
Salicylate~2.5
Novobiocin~2.0
Norfloxacin~1.5 - 2.0
Osmotic Shock~1.5 - 2.0

Role of Global Regulatory Genes (e.g., hns)

Global regulatory genes, which control the expression of a wide array of genes across the bacterial chromosome, play a crucial role in modulating ompX expression. One of the key global regulators identified is the histone-like nucleoid structuring (H-NS) protein.

hns : The hns gene product, H-NS, is a DNA-binding protein that influences the expression of numerous genes, many of which are involved in stress response and virulence. nih.govasm.orgnih.gov In the context of ompX, H-NS acts as a negative regulator. nih.govresearchgate.net Deletion of the hns gene leads to a significant increase in ompX expression. nih.govresearchgate.net This suggests that under normal conditions, H-NS represses ompX transcription. However, some studies have reported that H-NS positively controls ompX regulation in certain E. coli strains, indicating that the effect of H-NS can be strain-dependent. asm.org In Salmonella serovar Typhi, ompX expression appears to be independent of H-NS, highlighting differential regulation even between closely related bacteria. asm.org

The table below shows the impact of a functional hns gene on ompX expression, as measured by β-galactosidase activity. nih.govresearchgate.net

Strainβ-galactosidase Activity (Fold Change)
Parental Strain (functional hns)1.0
hns Mutant Strain~2.0

Other global regulators are also implicated in the control of ompX. For example, the MarA regulator, part of the multiple antibiotic resistance regulon, positively regulates ompX expression, particularly in response to salicylate. nih.govplos.org

Influence of Transcriptional Activators (e.g., MarA)

The expression of the ompX gene is subject to control by various transcriptional activators, most notably MarA. asm.orgtandfonline.com MarA is a global transcriptional regulator in Escherichia coli and other Enterobacteriaceae that belongs to the AraC/XylS family. tandfonline.com Its activation is linked to responses to multiple environmental stressors, including the presence of antibiotics and salicylate. tandfonline.comopenmicrobiologyjournal.com Overexpression of MarA has been shown to positively regulate the transcription of more than 60 chromosomal genes, including ompX. tandfonline.comoup.com

In Enterobacter aerogenes, elevated levels of MarA lead to an increase in ompX transcription. nih.gov Similarly, studies in E. coli have demonstrated that increased production of MarA results in higher expression of ompX. oup.com This regulation is part of a broader stress response, as MarA, along with related proteins like SoxS and Rob, controls a regulon of genes involved in multidrug resistance and organic solvent tolerance. asm.orgopenmicrobiologyjournal.com The presence of a consensus binding sequence for these activator proteins in the ompX promoter region suggests a direct regulatory interaction, positioning ompX as a likely member of the mar-sox regulon. asm.org

Two-Component Signal Transduction Systems Implicated in ompX Regulation

Two-component signal transduction systems (TCSs) are a primary mechanism by which bacteria sense and respond to environmental changes. wikipedia.orgmdpi.com While direct transcriptional control of ompX by a specific TCS is not extensively documented, several systems are implicated in its regulation indirectly, primarily through their control over small regulatory RNAs (sRNAs) that target ompX mRNA.

The CpxA/CpxR two-component system, which responds to envelope stress such as alkaline pH and misfolded proteins, is one such example. scispace.comfrontiersin.org The CpxA/R system regulates the expression of the sRNA CyaR. tandfonline.com As CyaR is a potent post-transcriptional repressor of ompX, the CpxA/R system exerts indirect control over OmpX protein levels. tandfonline.comresearchgate.net

Similarly, the PhoQ/PhoP system, which is activated by low magnesium concentrations, is also linked to ompX regulation. asm.org This connection is mediated by the sRNA MicA, whose activity can negatively regulate the PhoQ/PhoP system. asm.org Given that MicA also targets ompX mRNA, this establishes an indirect regulatory circuit linking magnesium sensing to OmpX expression. asm.orgpnas.org Environmental signals are thus transduced through these TCSs to sRNAs, which in turn modulate the final output of this compound. mdpi.com

Post-Transcriptional Regulation of ompX mRNA

Following transcription, the ompX messenger RNA (mRNA) is subject to a complex layer of post-transcriptional control. This regulation is crucial for fine-tuning the ultimate level of this compound synthesis in response to various physiological conditions. nih.gov This control is largely mediated by small, non-coding regulatory RNAs (sRNAs) that interact with the ompX transcript, influencing its stability and translational efficiency. nih.govd-nb.info

Modulation by Small Regulatory RNAs (sRNAs)

A significant mode of ompX regulation occurs via the action of Hfq-dependent sRNAs. researchgate.netnih.gov The RNA chaperone protein Hfq is essential for the function of many of these sRNAs, as it stabilizes the sRNA and facilitates its interaction with the target mRNA. nih.gov In E. coli and Salmonella, several sRNAs have been identified as key regulators of ompX, including MicA, CyaR, and OxyS. nih.govd-nb.info These sRNAs typically function by base-pairing with the 5' untranslated region (UTR) of the ompX mRNA, which can either block ribosome binding to inhibit translation or alter the susceptibility of the mRNA to degradation by ribonucleases. nih.govoup.com

MicA sRNA Interactions

The sRNA MicA is a key component of the σE envelope stress response. asm.orgpnas.org Transcription of MicA is activated by the alternative sigma factor σE in response to the accumulation of unfolded outer membrane proteins in the periplasm. asm.orgasm.org MicA functions as a global post-transcriptional repressor, downregulating the synthesis of several major outer membrane proteins, including OmpX. pnas.org This regulation is Hfq-dependent and serves to alleviate envelope stress by halting the production of new porins when the assembly machinery is overloaded. pnas.org

Interestingly, the regulatory role of MicA on ompX appears to be context-dependent. While generally acting as a repressor, studies in Salmonella Typhimurium under hydrogen peroxide-induced oxidative stress have shown a different function. In these conditions, MicA, along with CyaR and OxyS, is required to positively modulate and stabilize the ompX mRNA in an Hfq-dependent manner. nih.govd-nb.info The absence of MicA under these specific stress conditions leads to a decrease in ompX transcript levels, suggesting a protective or stabilizing role rather than a repressive one. nih.gov

CyaR sRNA Interactions and Temperature-Dependent Regulation

The sRNA CyaR (also known as RyeE) has been identified as a primary and highly conserved repressor of ompX in enterobacteria. nih.govfrontiersin.org Its expression is tightly controlled by the cyclic AMP receptor protein (CRP), linking OmpX synthesis to the cell's carbon nutrient status. researchgate.netnih.gov The mechanism of repression involves direct base-pairing between CyaR and the ompX mRNA. A conserved RNA hairpin in CyaR, which features a C-rich apical loop, binds to and sequesters the Shine-Dalgarno sequence (the ribosome binding site) of the ompX transcript, thereby physically blocking the initiation of translation. researchgate.netnih.gov

The interaction between CyaR and ompX is further modulated by temperature. In pathogens like Yersinia pseudotuberculosis, this regulation is governed by temperature-driven structural changes in both RNA molecules. researchgate.net At a lower temperature (25°C), the seed region of the CyaR sRNA is largely sequestered in a conformation that prevents it from binding its target. researchgate.net As the temperature rises to a host-relevant 37°C, the CyaR structure shifts, liberating the seed region and enabling it to interact with the ompX mRNA. researchgate.net Concurrently, the ompX mRNA itself exhibits properties of an RNA thermometer, adopting a conformation at 37°C that facilitates CyaR binding. researchgate.net This concerted, temperature-responsive mechanism leads to more efficient repression and degradation of the ompX transcript at host body temperature, resulting in lower this compound levels compared to cooler, environmental temperatures. researchgate.net

OxyS sRNA Interactions

The OxyS sRNA is a well-known regulator induced by the OxyR activator in response to oxidative stress, particularly from hydrogen peroxide (H2O2). asm.org While OxyS has been shown to regulate a variety of genes involved in the oxidative stress response, its role in controlling ompX has been specifically elucidated in Salmonella Typhimurium. nih.govd-nb.info

In silico analysis first predicted a potential interaction site for OxyS on the ompX mRNA. nih.gov Subsequent experimental studies confirmed that OxyS is involved in the regulation of ompX under H2O2-induced stress. d-nb.info In a manner similar to MicA and CyaR under the same conditions, OxyS acts as a positive modulator of ompX mRNA levels. nih.govd-nb.info In the presence of H2O2, OxyS, in an Hfq-dependent process, is required to maintain or stabilize the levels of the ompX transcript. nih.govd-nb.info This finding adds another layer to the complex regulatory network governing OmpX expression, linking it directly to the cellular response to reactive oxygen species. d-nb.info

Data Tables

Table 1: Summary of OmpX Regulatory Factors

Regulator Class Organism(s) Condition/Signal Effect on ompX Expression
MarA Transcriptional Activator E. coli, E. aerogenes Stress (e.g., salicylate) Upregulation
CpxA/R Two-Component System E. coli Envelope Stress Indirect Downregulation (via CyaR)
PhoQ/P Two-Component System E. coli Low Mg²⁺ Indirect Regulation (via MicA)
MicA Small RNA (sRNA) E. coli Envelope Stress Downregulation (Repression)
MicA Small RNA (sRNA) S. Typhimurium H₂O₂ Stress Stabilization (Positive Modulation)
CyaR Small RNA (sRNA) E. coli, Salmonella High cAMP Downregulation (Repression)
CyaR Small RNA (sRNA) Y. pseudotuberculosis 37°C vs 25°C Increased Repression at 37°C
OxyS Small RNA (sRNA) S. Typhimurium H₂O₂ Stress Stabilization (Positive Modulation)

| Hfq | RNA Chaperone | Enterobacteria | General | Required for sRNA-mediated regulation |

Table 2: Compound Names Mentioned

Compound Name
This compound
MarA
SoxS
Rob
CpxA
CpxR
PhoQ
PhoP
MicA sRNA
σE (RpoE)
CyaR sRNA
CRP (cAMP receptor protein)
OxyS sRNA
OxyR
Hfq
OmpC
OmpF

Role of RNA Chaperones (e.g., Hfq) in sRNA-Mediated Regulation

The post-transcriptional regulation of ompX is heavily influenced by small non-coding RNAs (sRNAs) and the indispensable RNA chaperone, Hfq. nih.govnih.gov Hfq, an Sm-like protein, is a key mediator in the interaction between sRNAs and their target messenger RNAs (mRNAs), often protecting sRNAs from degradation and facilitating their annealing to mRNA targets. nih.govelifesciences.org Deletion of Hfq can lead to a variety of cellular defects, including altered stress adaptation and virulence. pnas.org

In many bacteria, Hfq is required for the regulatory action of sRNAs on ompX mRNA. nih.govresearchgate.net Several sRNAs have been identified as regulators of OmpX, including CyaR, MicA, and OxyS. nih.govnih.gov In Salmonella Typhimurium, for example, a systematic screen of sRNA deletion strains identified the Hfq-dependent sRNA CyaR as a repressor of OmpX synthesis. nih.gov The interaction is highly specific; global transcriptomic profiling after CyaR induction showed that ompX mRNA is its primary target under standard growth conditions. nih.gov The proposed mechanism involves a conserved hairpin in CyaR that base-pairs with the Shine-Dalgarno (ribosome-binding site) sequence of the ompX mRNA, thereby blocking translational initiation. nih.gov

The role of Hfq is multifaceted. It has distinct RNA-binding surfaces—proximal, distal, and a lateral rim—that allow it to interact with different classes of sRNAs and mRNAs in specific ways, influencing both sRNA stability and regulatory outcomes. elifesciences.orgembopress.org In Yersinia enterocolitica, Hfq represses the production of OmpX; the absence of Hfq leads to an approximate 40% increase in this compound levels. scispace.com This indicates that Hfq, likely in concert with an sRNA, inhibits ompX expression at the post-transcriptional level. scispace.com

Regulatory RNARole in OmpX RegulationOrganism(s) StudiedRole of Hfq
CyaR (RyeE) Represses OmpX synthesis by sequestering the Shine-Dalgarno sequence of ompX mRNA. nih.govSalmonella Typhimurium, Yersinia pseudotuberculosis nih.govnih.govHfq-dependent; facilitates the CyaR-ompX mRNA interaction. nih.gov
MicA Post-transcriptionally regulates ompX mRNA levels in response to stress. nih.govresearchgate.netSalmonella Typhimurium nih.govHfq positively modulates ompX mRNA levels under H₂O₂ stress. nih.govresearchgate.net
OxyS Predicted to regulate ompX mRNA levels, particularly under oxidative stress. nih.govresearchgate.netSalmonella Typhimurium nih.govHfq positively modulates ompX mRNA levels under H₂O₂ stress. nih.govresearchgate.net

Intrinsic RNA Thermometer-Like Properties of ompX Transcript

A fascinating layer of regulation is built directly into the ompX mRNA itself, which exhibits properties of an RNA thermometer (RNAT). oup.comnih.govnih.gov RNATs are cis-regulatory elements, typically located in the 5'-untranslated region (5'-UTR) of an mRNA, that undergo temperature-dependent conformational changes to control gene expression. nih.govresearcher.life

In the case of ompX from Yersinia pseudotuberculosis, the 5'-UTR of the transcript acts as a thermo-responsive element. nih.gov At lower temperatures, such as 25°C, the mRNA folds into a secondary structure that sequesters the Shine-Dalgarno sequence, making it inaccessible to the ribosome and thus repressing translation. oup.comnih.gov As the temperature increases to the host body temperature of 37°C, this structure "melts," exposing the ribosome-binding site. oup.comnih.gov

Intriguingly, this mechanism works in concert with the sRNA CyaR, which is also temperature-responsive. oup.comnih.gov At 37°C, CyaR adopts a conformation that is more active for base-pairing. nih.gov The increased accessibility of the ompX ribosome-binding site at this higher temperature facilitates the interaction with CyaR, leading to impeded ribosome binding and accelerated degradation of the ompX transcript. oup.comnih.govnih.gov This dual-thermosensor system provides a sophisticated mechanism to finely tune OmpX levels in response to temperature shifts encountered during infection. oup.comnih.gov

Translational Control and Post-Translational Dynamics of this compound

The final concentration of OmpX in the outer membrane is determined not only by the rate of transcription but also by stringent control over mRNA translation and the stability of the protein itself.

Effects of Environmental Conditions on this compound Levels Versus mRNA Levels

A key theme in OmpX regulation is the frequent decoupling between mRNA transcript levels and the final protein concentration, highlighting the critical role of post-transcriptional and translational control. nih.govd-nb.info This discrepancy is particularly evident under various environmental stress conditions.

One of the most studied examples is the response to oxidative stress. In Salmonella Typhimurium exposed to hydrogen peroxide (H₂O₂), the levels of ompX mRNA and the activity of its promoter increase significantly. nih.govd-nb.info However, this transcriptional induction does not translate into higher levels of this compound; protein levels remain unchanged. nih.govd-nb.infobvsalud.org This finding strongly indicates that a robust post-transcriptional regulatory mechanism is in place to prevent the synthesis of this compound from the newly transcribed mRNA under these conditions. nih.govd-nb.info This regulation is attributed to the action of sRNAs such as MicA, CyaR, and OxyS, which are believed to inhibit the translation of the ompX transcript. nih.gov

Temperature provides another clear example of this regulatory divergence. In Yersinia pseudotuberculosis, multilayered post-transcriptional mechanisms result in lower this compound levels at 37°C compared to 25°C. oup.comnih.gov This occurs through the concerted action of the CyaR and ompX RNA thermometers, which repress translation and promote mRNA degradation at the higher temperature. oup.comnih.gov

Environmental ConditionEffect on ompX mRNA LevelsEffect on this compound LevelsOrganism Studied
Hydrogen Peroxide (H₂O₂) Stress Increased transcript levels and promoter activity. nih.govd-nb.infoNo corresponding increase; levels remain stable. nih.govd-nb.infobvsalud.orgSalmonella Typhimurium
Increased Temperature (25°C to 37°C) Transcript degradation is accelerated. oup.comnih.govLevels are lower at 37°C than at 25°C. oup.comnih.govYersinia pseudotuberculosis
Chemical Stress (e.g., salicylate, novobiocin) Upregulation at the transcriptional level. nih.govNot explicitly detailed but increased protein expression is implied. nih.govEscherichia coli

Induced Proteolytic Turnover of this compound

Beyond transcriptional and translational control, the stability of the this compound itself is a regulated process. The cell can actively degrade existing OmpX through induced proteolytic turnover in response to specific signals.

Research in Yersinia pseudotuberculosis has shown that in addition to repressing its synthesis, higher temperatures (37°C) also trigger the induced proteolytic turnover of the this compound. oup.comnih.govnih.govdntb.gov.ua This represents a third layer of control, ensuring that OmpX levels are rapidly reduced when the bacterium enters a host environment. oup.comresearchgate.net

Another condition that appears to induce OmpX turnover is cellular adhesion. Studies with Escherichia coli have demonstrated that the attachment of the bacteria to abiotic surfaces leads to a significant alteration in the composition of outer membrane proteins. asm.orgnih.gov The abundance of several proteins, including OmpX, is strongly reduced upon adhesion, particularly when mediated by type 1 fimbriae. asm.orgnih.gov This reduction is attributed, at least in part, to proteolysis, as the effect can be diminished by the addition of protease inhibitors. asm.org This suggests the existence of a surface-sensing mechanism where physical contact triggers protein turnover to remodel the cell surface. nih.gov

ConditionEffectMechanismOrganism Studied
Elevated Temperature (37°C) Increased degradation of this compound. oup.comnih.govnih.govInduced proteolytic turnover. oup.comdntb.gov.uaresearchgate.netYersinia pseudotuberculosis
Adhesion to Abiotic Surfaces Reduced abundance of OmpX in the outer membrane. asm.orgnih.govAt least partially caused by proteolysis. asm.orgnih.govEscherichia coli

Structural Biology and Biogenesis Pathways of Ompx Protein

Architecture of the OmpX Protein Beta-Barrel Domain

The crystal structure of OmpX from Escherichia coli reveals that it is composed of an eight-stranded antiparallel β-barrel. nih.govrcsb.orgrcsb.org This means the polypeptide chain traverses the membrane eight times, with each transmembrane segment forming a β-strand. oup.com The strands are arranged in an antiparallel fashion, and the barrel is classified as an "all-next-neighbor" topology, where adjacent strands in the sequence are also adjacent in the barrel structure. nih.govrcsb.org With only eight transmembrane β-strands, OmpX is one of the smallest characterized outer membrane proteins (OMPs). nih.gov This minimal structure, a β-sheet twisted and coiled into a cylinder where the first and last strands are hydrogen-bonded, represents what is thought to be the minimum number of strands required to form a stable closed barrel in the membrane. nih.govuio.no

The eight β-strands of OmpX are connected by four extracellular loops and three shorter periplasmic turns, with both the N- and C-termini located in the periplasm. igem.orgfrontiersin.org The transmembrane domain consists of an amphipathic β-sheet rolled into a barrel. nih.govresearchgate.net This arrangement results in a "dyad-repeat" pattern where residues alternately face the hydrophobic lipid core of the outer membrane and the more hydrophilic interior of the barrel. uio.no The structure is further stabilized by two girdles of aromatic amino acid residues that anchor the protein within the membrane and an extended hydrogen-bonding network among highly conserved residues in the barrel's core. nih.govrcsb.orgrcsb.org This organization, with a nonpolar exterior and a polar interior, leads to OmpX being described as resembling an "inverse micelle". nih.govrcsb.orgrcsb.org

Table 1: Topological Organization of E. coli OmpX
Structural ElementResidue RangeLocation
β-strand 12-14Transmembrane
Extracellular Loop 1 (L1)14-20Extracellular
β-strand 220-32Transmembrane
Periplasmic Turn 1 (T1)32-37Periplasmic
β-strand 337-51Transmembrane
Extracellular Loop 2 (L2)51-57Extracellular
β-strand 457-72Transmembrane
Periplasmic Turn 2 (T2)72-77Periplasmic
β-strand 577-94Transmembrane
Extracellular Loop 3 (L3)94-98Extracellular
β-strand 698-116Transmembrane
Periplasmic Turn 3 (T3)118-121Periplasmic
β-strand 7121-132Transmembrane
Extracellular Loop 4 (L4)132-135Extracellular
β-strand 8135-147Transmembrane
Data adapted from Vogt & Schulz, 1999 and Fernández et al. researchgate.netpsu.edu

Eight-Stranded Antiparallel Beta-Barrel Configuration

Periplasmic Turns and Their Role in Protein Folding

The structure of the Outer membrane protein X (OmpX) is characterized by an eight-stranded anti-parallel β-barrel, a common architecture for outer membrane proteins (OMPs) in Gram-negative bacteria. researchgate.netfrontiersin.org These transmembrane β-strands are connected by four extracellular loops and three short periplasmic turns. researchgate.netd-nb.infooup.com The periplasmic turns, along with the N- and C-termini, are located on the periplasmic side of the outer membrane. nih.gov

This compound Folding and Membrane Insertion Mechanisms

The biogenesis of OmpX involves its translocation across the inner membrane into the periplasm, where it must remain in a soluble, folding-competent state before its insertion and assembly into the outer membrane. pnas.orgbiorxiv.org This process is fraught with challenges, as the hydrophobic transmembrane segments of the unfolded OMP are prone to aggregation in the aqueous periplasm. jh.edu To overcome this, Gram-negative bacteria employ a sophisticated network of periplasmic chaperones. jh.eduasm.org The folding of OmpX into a lipid bilayer has been extensively studied as a model system to understand the biogenesis of β-barrel proteins. frontiersin.orgnih.gov

Two-State Folding Kinetics into Lipid Bilayers

The uncatalyzed folding and insertion of OmpX into lipid bilayers can be described by a two-state mechanism. nih.gov Studies using a combination of experimental techniques, including SDS-PAGE, tryptophan fluorescence, mass spectrometry, and NMR spectroscopy, have demonstrated that the folding of OmpX into 1,2-didecanoyl-sn-glycero-3-phosphocholine (B58096) (PC10:0) liposomes follows a simple, two-state kinetic model. researchgate.netnih.gov

Uncatalyzed Folding Processes

Understanding the uncatalyzed folding of OMPs like OmpX is fundamental to deciphering the mechanisms of chaperone and BAM (β-barrel assembly machinery) complex-assisted folding in vivo. nih.gov The uncatalyzed process represents the intrinsic folding pathway of the protein, dictated by its amino acid sequence and the physicochemical properties of the lipid bilayer. nih.govcore.ac.uk Studies on uncatalyzed folding reveal that OMPs can spontaneously insert and fold into artificial lipid bilayers upon dilution of a chemical denaturant like urea. d-nb.info The efficiency of this process is influenced by factors such as the properties of the lipid bilayer and the characteristics of the OMP's extracellular loops, including their length and hydrophobicity. frontiersin.orgnih.gov Investigating this spontaneous pathway provides a baseline against which the rate enhancements and mechanistic contributions of biological catalysts can be measured. nih.gov

Role of Periplasmic Chaperones in Solubilization and Delivery

In the periplasm, which lacks ATP as an energy source, molecular chaperones play a critical role in preventing unfolded OMPs (uOMPs) from aggregating and ensuring their safe passage to the outer membrane. pnas.orgbiorxiv.org The two major chaperones involved in OMP biogenesis are Skp (seventeen-kilodalton protein) and SurA (survival factor A). pnas.orgbiorxiv.orgnih.gov These chaperones act as "holdases," binding to uOMPs to maintain their solubility and folding competence. pnas.orgasm.org They bind to unfolded OmpX and prevent it from misfolding and aggregating during its transit through the periplasm. pnas.orgnih.govresearchgate.net

Skp Chaperone Interactions and Unfolded OmpX Expansion

The chaperone Skp forms a trimeric, tent-like structure that encapsulates its client proteins. nih.gov Upon binding, Skp dynamically expands the unfolded OmpX polypeptide chain. pnas.orgnih.govresearchgate.net Single-molecule fluorescence spectroscopy has shown that Skp interacts with unfolded OmpX, leading to a significant expansion of the substrate's structure. pnas.orgnih.govbiorxiv.org This expansion is a result of numerous intermolecular interactions between the chaperone and its substrate. researchgate.netresearchgate.net By holding the uOmpX in an expanded, dynamic state with fast chain reconfigurations (on a microsecond timescale), Skp effectively prevents the polypeptide from collapsing into a misfolded or aggregated state. pnas.orgresearchgate.netresearchgate.net The binding is thermodynamically calibrated, allowing for efficient substrate capture and subsequent release at the outer membrane. pnas.orgnih.gov

SurA Chaperone Interactions and Substrate Selectivity

SurA is another essential periplasmic chaperone that plays a key role in the biogenesis of many OMPs, including OmpX. pnas.orgmdpi.com Unlike the cage-like Skp, SurA is a monomeric protein consisting of a core domain and two parvulin-like peptidyl-prolyl isomerase (PPIase) domains. frontiersin.org Depletion of SurA leads to a significant reduction in the density of OMPs in the outer membrane. pnas.org

Studies have shown that SurA binds to unfolded OmpX at multiple sites, primarily through interactions with the chaperone's core domain and one of its PPIase domains (P1). nih.govbiorxiv.org Cross-linking mass spectrometry experiments revealed that various regions of the OmpX polypeptide, mainly its central part, can interact with SurA. mdpi.com This multi-site binding keeps the unfolded OmpX in a dynamically disordered state, preventing aggregation. nih.gov While both Skp and SurA can bind OmpX, they exhibit some substrate selectivity and employ different mechanisms. pnas.orgasm.org For instance, SurA also binds OmpX in an expanded conformation but may do so with multiple SurA molecules binding to a single uOmpX. researchgate.netresearchgate.net The interaction is transient, which is thought to be crucial for the efficient handover of the OMP substrate to the BAM complex for its final insertion and folding into the outer membrane. mdpi.com

Mechanisms of this compound Assembly into the Outer Membrane

The assembly of the this compound into the outer membrane is a critical process for Gram-negative bacteria, ensuring the proper functioning of this protective barrier. This intricate process is not spontaneous and relies on a sophisticated molecular machinery to correctly fold and insert the β-barrel structure of OmpX into the lipid bilayer.

Involvement of the Beta-Barrel Assembly Machine (BAM Complex)

The primary machinery responsible for the insertion and folding of OmpX, like other outer membrane proteins (OMPs), is the β-barrel assembly machinery (BAM) complex. oup.commdpi.comelifesciences.org The BAM complex is a multi-protein machine essential for the viability of most Gram-negative bacteria. mdpi.com In Escherichia coli, this complex is composed of five proteins: BamA, BamB, BamC, BamD, and BamE. elifesciences.org

The biogenesis of OmpX begins with its synthesis in the cytoplasm and subsequent translocation across the inner membrane via the Sec machinery. portlandpress.comannualreviews.org Once in the periplasm, the unfolded OmpX is bound by periplasmic chaperones, such as SurA or Skp, which prevent its aggregation and deliver it to the BAM complex. mdpi.com Cryo-electron microscopy studies have provided insights into the initial steps of this process, revealing an "arrival complex" where SurA, bound to unfolded OmpX, interacts with the POTRA-1 domain of BamA. This interaction is thought to trigger conformational changes in both the BAM complex and SurA, facilitating the transfer of the unfolded OmpX to the lateral gate of the BAM complex for insertion into the outer membrane.

The central and essential component of the BAM complex is BamA, itself a β-barrel protein. mdpi.comnih.gov It is believed that BamA plays a direct role in disrupting the local lipid bilayer, creating "entry points" that lower the kinetic barrier for OMP insertion. nih.govpnas.org The other lipoprotein components of the BAM complex (BamB, C, D, and E) are thought to act in concert with BamA to drive the assembly process. nih.gov Specifically, BamD has been implicated in recognizing and binding the C-terminus of nascent OMPs, a step that may trigger conformational changes in BamA to facilitate membrane insertion. nih.gov While a "β-signal" in the C-terminal strand of many OMPs is recognized by the BAM complex to initiate insertion, some OMPs, including BamA itself, lack a clear C-terminal β-signal, suggesting the existence of additional recognition mechanisms. elifesciences.orgelifesciences.org Research has revealed that signals equivalent to the β-signal are repeated in internal β-strands of bacterial OMPs, and these internal signals are necessary to promote the efficiency of the assembly reaction. elifesciences.org

The entire process of OMP assembly by the BAM complex is remarkable in that it does not appear to require direct energy input from ATP hydrolysis, as ATP is generally absent in the periplasm. oup.com Instead, the energy for folding and insertion is likely derived from the protein folding process itself and the favorable interactions within the membrane environment.

Protein-Membrane Interactions and Environmental Context

The structure, stability, and function of OmpX are intrinsically linked to its interactions with the surrounding lipid membrane. nih.gov These interactions are complex and are influenced by the specific lipid composition of the outer membrane, which is notably asymmetric in Gram-negative bacteria. biorxiv.org

Interaction with Lipid Bilayer Membranes (e.g., Phospholipid, Lipopolysaccharide)

The outer membrane of Gram-negative bacteria is composed of an inner leaflet primarily containing phospholipids (B1166683) and an outer leaflet dominated by lipopolysaccharide (LPS). biorxiv.org OmpX, being an integral outer membrane protein, interacts with both of these lipid types. The hydrophobic exterior of the OmpX β-barrel matches the hydrophobic core of the lipid bilayer, a key factor for its stable integration. nih.gov Studies using solid-state NMR have shown that in phospholipid bilayers, OmpX adopts a transmembrane orientation with a slight tilt of its β-barrel axis relative to the membrane normal, an adjustment that aligns the hydrophobic thickness of the protein with that of the membrane. nih.gov

Research using high-pressure NMR and molecular dynamics simulations has demonstrated a dynamic interplay between OmpX and the lipid bilayer. biorxiv.org OmpX can delay the gelation of the lipid bilayer by creating a more fluid "annular shell" of lipids immediately surrounding the protein. biorxiv.org This effect is achieved through hydrophobic and roughness matching at the protein-lipid interface. biorxiv.org This localized fluidization of lipids by the protein highlights a sophisticated allosteric communication between the membrane and the embedded protein. biorxiv.org Furthermore, alterations in the mechanical properties of the lipid bilayer have been shown to impact the energy landscape of amino acid side chains not only at the protein-lipid interface but also within the core of the this compound. biorxiv.org

The stability and folding of OmpX are also influenced by the head groups of the phospholipids. Studies have shown that the phosphoethanolamine and phosphoglycerol head groups, which are naturally occurring in E. coli membranes, can create a kinetic barrier to the folding of OMPs, underscoring the role of the BAM complex in overcoming this barrier. pnas.org

This compound-LPS Interactions and Specific Lipopolysaccharide Fingerprints

The interaction between OmpX and lipopolysaccharide (LPS) in the outer leaflet of the outer membrane is a critical aspect of its biology. Coarse-grained molecular dynamics simulations have revealed that OmpX, along with other outer membrane proteins, possesses a unique pattern of interaction with the surrounding membrane, which has been termed a "lipopolysaccharide fingerprint". biorxiv.orgacs.orgacs.org This fingerprint is influenced by the amino acid composition of the protein's extracellular loops, the specific type (level) of LPS present in the outer leaflet, and the differing mobilities of the lipids in the two leaflets of the membrane. biorxiv.orgacs.org

These Omp-LPS interactions are not uniform and can vary depending on the LPS chemotype. For instance, in the presence of ReLPS (a deep rough LPS chemotype), interactions with basic amino acid residues on the OmpX surface tend to dominate. acs.orgsoton.ac.uk However, with RaLPS (a more complete LPS chemotype), there is an increase in interactions with acidic residues on OmpX. acs.orgsoton.ac.uk This variability can be attributed to the differences in the distribution of amino acids on the extracellular surface of OmpX. For example, the extracellular loops of OmpX contain a different number of lysine (B10760008) residues that orient towards the LPS compared to other OMPs of similar size, which impacts its interaction patterns. soton.ac.uk These specific and dynamic interactions between OmpX and LPS are crucial for the proper orientation and stability of the protein within the outer membrane. acs.orgucl.ac.uk

Functional Mechanisms of Ompx Protein Activity

Regulation of Outer Membrane Permeability

OmpX is a key player in controlling what substances can pass through the bacterial outer membrane. nih.govontosight.ai This regulation is crucial for bacterial survival, especially in stressful environments or in the presence of harmful substances like antibiotics.

One of the primary mechanisms by which OmpX influences outer membrane permeability is by downregulating the expression of major porins, such as OmpF and OmpC in Escherichia coli and Omp36 in Enterobacter aerogenes. nih.govnih.govplos.org Porins are channel-forming proteins that allow the passage of small hydrophilic molecules, including nutrients and some antibiotics, across the outer membrane.

Overexpression of OmpX has been shown to lead to a significant decrease in the levels of OmpF and OmpC. nih.govplos.org This reduction in major porins results in decreased permeability of the outer membrane to certain compounds, including β-lactam antibiotics and fluoroquinolones. nih.gov This suggests that by controlling the expression of these porins, OmpX can contribute to antibiotic resistance. nih.govnih.gov For instance, in E. coli and E. aerogenes, increased levels of OmpX are associated with reduced susceptibility to β-lactams. nih.govnih.gov

The regulatory effect of OmpX on major porins is thought to be a response to environmental stress. nih.gov When bacteria encounter harmful substances, the expression of ompX increases, leading to a decrease in the more permeable OmpF and a potential shift towards the less permeable OmpC, thereby limiting the entry of toxic compounds. nih.govubc.ca This suggests an early defense mechanism against antimicrobial agents. nih.gov

PorinOrganismEffect of OmpX OverexpressionReference
OmpFEscherichia coli, Enterobacter aerogenesDownregulation nih.govnih.gov
OmpCEscherichia coliDownregulation nih.govplos.org
Omp36Enterobacter aerogenesDownregulation nih.gov

Studies have suggested that OmpX may function as a cation-selective channel. plos.org The structure of OmpX, with its extracellular loops, is thought to be involved in interactions with external molecules, potentially influencing which substances can pass through its pore. wikipedia.org This selective nature allows the bacterium to control the influx and efflux of specific ions and small molecules, which is vital for maintaining cellular homeostasis, especially under conditions of osmotic stress. frontiersin.org

Downregulation of Major Porins (e.g., OmpF, OmpC, Omp36)

Role in Transport Processes

While primarily known for its role in regulating permeability, OmpX is also implicated in specific transport processes across the outer membrane.

Research indicates that OmpX can function as an ion channel. researchgate.net This is supported by its structural similarity to other channel-forming proteins and by functional assays. The core of the OmpX barrel is lined with a network of highly conserved residues that likely facilitate the passage of ions. wikipedia.org This ion transport capability is important for the bacterium to adapt to changes in the external environment, such as variations in salt concentration. frontiersin.org

There is evidence to suggest that OmpX may be involved in the transport of certain nutrients, such as glucose. researchgate.net While the major pathways for glucose uptake involve larger porins like OmpF and LamB, studies have observed a decrease in glucose concentration in the presence of OmpX, hinting at its potential role in glucose transport into the periplasm. researchgate.netnih.govencyclopedia.pub However, it is important to note that OmpX is not considered a primary transporter for glucose under normal growth conditions. nih.govencyclopedia.pub Its contribution may become more significant under specific environmental conditions or when the expression of major porins is altered. nih.gov

Ion Transport Mechanisms

Adhesion to and Invasion of Eukaryotic Host Cells

A critical aspect of OmpX's function, particularly in pathogenic bacteria, is its role in the interaction with host cells. OmpX acts as an adhesin and an invasin, facilitating the colonization of and entry into eukaryotic cells. ontosight.ainih.gov

In various pathogenic bacteria, including Cronobacter sakazakii, Yersinia pestis, and uropathogenic E. coli (UPEC), OmpX has been shown to be essential for efficient adhesion to and invasion of host epithelial cells. nih.govnih.govmicrobiologyresearch.org For example, deletion of the ompX gene in C. sakazakii significantly reduces its ability to invade human intestinal epithelial cells. nih.gov Similarly, in Y. pestis, OmpX is required for effective adherence to and internalization by cultured epithelial cells. microbiologyresearch.org

The mechanism of OmpX-mediated adhesion and invasion involves interaction with host cell surface receptors. In Serratia proteamaculans, OmpX has been shown to bind to the epidermal growth factor receptor (EGFR) on the surface of host cells. mdpi.comnih.gov This interaction triggers a signaling cascade within the host cell that leads to the increased expression of β1 integrin, another receptor involved in bacterial invasion. mdpi.comnih.gov The binding of OmpX to these receptors facilitates the attachment of the bacteria to the host cell and subsequently promotes their internalization. mdpi.comnih.gov

Interestingly, while the full-length OmpX protein promotes adhesion, a truncated form of the protein does not, highlighting the importance of the complete protein structure for this function. mdpi.com In some bacteria, like UPEC, the role of OmpX in invasion appears to be linked to its influence on the production of other virulence factors, such as flagella. nih.govnih.gov Deletion of ompX in UPEC leads to decreased flagellar production, which in turn impairs the bacteria's ability to internalize into kidney epithelial cells. nih.govnih.gov

Bacterial SpeciesHost Cell TypeRole of OmpXReference
Cronobacter sakazakiiHuman intestinal epithelial cells (Caco-2, INT-407)Invasion nih.gov
Yersinia pestisHuman epithelial cells (HEp-2)Adherence and Internalization microbiologyresearch.org
Serratia proteamaculansHuman epithelial cells (M-HeLa)Adhesion and Invasion (via EGFR and β1 integrin) mdpi.comnih.gov
Uropathogenic E. coli (UPEC)Kidney epithelial cellsInternalization and Aggregation (linked to flagellar production) nih.govnih.gov
Enterobacter cloacaeRabbit ileal tissueInvasion oup.com

Mechanisms of Interaction with Host Cell Receptors

OmpX facilitates bacterial pathogenesis primarily through its interaction with various host cell surface receptors. This binding can trigger signaling cascades that lead to bacterial adhesion, invasion, and modulation of the host's cellular processes.

OmpX family proteins have been identified as ligands for the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase receptor that regulates crucial cellular processes like growth, proliferation, and differentiation. mdpi.comnih.govmdpi.com The interaction between OmpX and EGFR is a key step in the invasion of host cells by certain pathogens. For instance, in Serratia proteamaculans, OmpX binding to EGFR is implicated in the subsequent penetration of M-HeLa cells. nih.govorscience.ru This interaction is not merely a passive binding event; it actively triggers signal transduction from the EGFR. nih.gov Furthermore, the binding of OmpX-expressing bacteria to the host cell surface can lead to an upregulation of EGFR gene expression, thereby increasing the number of available receptors and potentially enhancing bacterial invasion. nih.govmdpi.com Infection with S. proteamaculans leads to the formation of endosomes that carry EGFR. mdpi.com While EGFR is involved in signal transduction that promotes invasion, it is not believed to interact directly with the bacterial surface proteins of S. proteamaculans. mdpi.com

Beta1 (β1) integrin, a key component of cell adhesion complexes that mediate cell-matrix and cell-cell interactions, is another crucial host receptor targeted by OmpX. Research has demonstrated the direct involvement of β1 integrin in the invasion of M-HeLa cells by Serratia proteamaculans. nih.gov Similar to its effect on EGFR, the this compound of S. proteamaculans can cause an increase in the expression of β1 integrin. mdpi.comnih.govmdpi.com This upregulation is triggered by the attachment of the bacteria to the host cell surface. nih.gov It is hypothesized that for S. proteamaculans, the specific receptor for OmpX is the α5β1 integrin heterodimer. mdpi.comnih.gov The interaction between OmpX and integrins can activate downstream signaling pathways involving focal adhesion kinase (FAK) and integrin-linked kinase (ILK), which mediate cytoskeletal rearrangements necessary for bacterial entry. mdpi.comnih.gov

Fibronectin is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that binds to integrin receptors. Several bacterial pathogens utilize fibronectin as a bridge to connect to host cells. OmpX has been shown to interact with fibronectin in several bacterial species. mdpi.com In Yersinia pestis, the OmpX homolog Ail binds to fibronectin, an interaction that is crucial for mediating binding to host cells and for the subsequent delivery of cytotoxic Yop proteins. tudublin.ieasm.org Similarly, in atypical enteropathogenic Escherichia coli (aEPEC), OmpX was identified as one of several outer membrane proteins that bind to fibronectin, and this interaction contributes to the adherence of the bacteria to host cells. nih.gov

However, the role of the OmpX-fibronectin interaction can be species-specific. In the case of Serratia proteamaculans, while its this compound can interact with fibronectin, this interaction does not appear to contribute to the invasion of M-HeLa cells. nih.govmdpi.commdpi.com In fact, the presence of fibronectin in the medium can even reduce the invasion by S. proteamaculans. mdpi.com

Beta1 Integrin Involvement in Host Cell Invasion

Modulation of Host Cell Receptor Expression

Contributions to Signal Transduction Pathways in Bacteria

Beyond its role in interacting with the host, OmpX is integrated into bacterial signal transduction pathways, often as part of the response to environmental stress. The expression of genes encoding OmpX and its homologs is regulated by various bacterial signaling systems. plos.org For example, in Salmonella Typhimurium, the expression of pagC, an OmpX homolog, is under the control of the PhoP-PhoQ two-component system, which responds to signals like low magnesium concentration within the host cell phagosome. plos.org

Furthermore, OmpX expression can be regulated at the post-transcriptional level by small non-coding RNAs (sRNAs) and the RNA chaperone Hfq. researchgate.net In Salmonella, sRNAs such as MicA, CyaR, and OxyS have been shown to modulate ompX mRNA levels in response to oxidative stress. researchgate.net Overproduction of OmpX is considered an adaptive bacterial response to environmental challenges, such as hyper-osmotic stress. frontiersin.org This suggests that OmpX plays a role in maintaining the integrity and function of the outer membrane under adverse conditions, contributing to bacterial survival and pathogenesis. frontiersin.orgfrontiersin.org

Potential Catalytic Activities of this compound

Despite its well-documented role as a structural and adhesion protein, there is currently no direct evidence to suggest that OmpX possesses intrinsic catalytic activity. Its structure, an eight-stranded antiparallel beta-barrel, is characteristic of outer membrane porins and adhesins rather than enzymes. wikipedia.org Structural comparisons are often made with other non-catalytic outer membrane proteins like OmpA. pnas.org While some outer membrane proteins, such as PagP, do exhibit enzymatic activity (in the case of PagP, a lipid A palmitoyltransferase), PagP has a distinct structure and a known catalytic triad (B1167595) (Asp-His-Ser) that is absent in OmpX. pnas.org Research that discusses the modulation of catalytic activity in membrane proteins often uses OmpX as a model system for studying protein-lipid dynamics via techniques like NMR, rather than investigating any enzymatic function of OmpX itself. nih.gov Therefore, the primary function of OmpX appears to be related to its structural role in the outer membrane and its ability to mediate interactions with the host environment, rather than performing enzymatic reactions.

Compound and Protein Index

NameType
OmpXOuter Membrane Protein
Epidermal Growth Factor Receptor (EGFR)Host Cell Receptor
Beta1 Integrin (β1 Integrin)Host Cell Receptor
FibronectinExtracellular Matrix Protein
AilOuter Membrane Protein (OmpX homolog)
PagCOuter Membrane Protein (OmpX homolog)
Focal Adhesion Kinase (FAK)Host Cell Kinase
Integrin-Linked Kinase (ILK)Host Cell Kinase
PhoP-PhoQBacterial Two-Component System
HfqBacterial RNA Chaperone
MicABacterial small RNA
CyaRBacterial small RNA
OxySBacterial small RNA
OmpAOuter Membrane Protein
PagPOuter Membrane Enzyme

Biological and Pathophysiological Roles of Ompx Protein

Role in Bacterial Adaptation to Environmental Stresses

Bacterial adaptation to external stresses is crucial for survival and can contribute to the emergence of multi-drug resistance. asm.org OmpX is involved in the bacterial response to various environmental challenges. asm.orgfrontiersin.org

Response to Hyper-Osmotic Conditions

Hyper-osmotic stress, caused by high concentrations of solutes like NaCl or sucrose, poses a significant challenge to bacterial cells. frontiersin.orgnih.gov Overexpression of OmpX has been shown to play a role in the bacterial adaptive response to hyper-osmotic conditions. frontiersin.orgnih.gov In Extraintestinal Pathogenic Escherichia coli (ExPEC), overexpression of OmpX suppressed the negative effect of tolC inactivation on biofilm formation and curli production under hyper-osmotic stress induced by NaCl or sucrose. frontiersin.orgnih.gov This suggests that increased OmpX levels may help relieve hyper-osmolarity stress, potentially by influencing the transport of solutes across the outer membrane. frontiersin.orgnih.gov Studies indicate that OmpX and TolC are important in responding to and resisting osmotic stresses. frontiersin.orgnih.gov

Adaptation to Oxidative Stress (e.g., Hydrogen Peroxide)

Oxidative stress, such as that induced by hydrogen peroxide (H₂O₂), is encountered by bacteria in various environments, including during host infection. nih.govresearchgate.netbohrium.com In Salmonella Typhimurium, the expression of the ompX gene is induced at the transcriptional level in response to H₂O₂ stress. nih.govresearchgate.net However, this increase in ompX transcript and promoter activity does not always lead to a corresponding increase in protein levels in the wild-type strain, suggesting post-transcriptional regulation of ompX mRNA under oxidative stress. nih.govresearchgate.net Small regulatory RNAs (sRNAs) such as CyaR, MicA, and OxyS, along with the sRNA chaperone Hfq, are involved in positively modulating ompX mRNA levels under H₂O₂ stress in Salmonella during the exponential growth phase. nih.govresearchgate.net

Influence on Bacterial Response to Antibiotic Stress and Permeability Changes

OmpX is implicated in the bacterial response to antibiotic stress and changes in outer membrane permeability. asm.orgnih.gov The expression of ompX is modulated by the presence of antibiotics and other stress compounds. asm.orgnih.gov Overexpression of OmpX has been associated with a decrease in the expression of major porins like OmpF and OmpC in some bacteria, such as Enterobacter aerogenes and E. coli. frontiersin.orgnih.govplos.orgoup.com This downregulation of porins can lead to decreased outer membrane permeability, thereby reducing the influx of antibiotics that typically utilize these channels to enter the cell. asm.orgnih.govnih.govnih.gov

Studies have suggested that OmpF and OmpX are involved in controlling the penetration of antibiotics like β-lactams and fluoroquinolones through the outer membrane of Enterobacteriaceae. asm.orgnih.gov The early regulation of ompX and ompF expression in response to external stresses may represent an initial defense mechanism against antibiotic therapy. asm.orgnih.gov In drug-resistant S. typhimurium isolates, OmpX was found to be more abundant compared to drug-sensitive isolates, suggesting a potential link between OmpX levels and drug resistance. nih.govencyclopedia.pub

Involvement in Biofilm Formation and Production of Extracellular Structures

Biofilm formation is a complex process crucial for bacterial survival in various environments and contributes to antibiotic resistance. researchgate.netasm.orgfrontiersin.org OmpX has been shown to be involved in bacterial biofilm formation and the production of extracellular structures like curli. nih.govresearchgate.netnih.gov

Regulation of Curli Production

Curli are amyloid fibers that are a key proteinaceous component of the extracellular matrix in biofilms of many Enterobacteriaceae, including E. coli and Salmonella species. frontiersin.orgresearchgate.net They are important for surface attachment and cell aggregation during biofilm development. frontiersin.org Research indicates that OmpX is involved in curli production. nih.govresearchgate.netnih.gov Specifically, overexpression of OmpX has been shown to suppress the effect of tolC inactivation on curli production in ExPEC under hyper-osmotic growth conditions. frontiersin.orgnih.govnih.gov This effect appears to be mediated by the regulation of the transcription of genes involved in curli biosynthesis. nih.govresearchgate.netnih.gov

Interplay with Other Regulatory Systems (e.g., TolC) in Biofilm Development

OmpX interacts with and is influenced by other regulatory systems in the context of biofilm development. A notable interaction exists with TolC, an outer membrane channel protein that is part of various efflux pump systems. frontiersin.orgtandfonline.com Inactivation of tolC has been shown to compromise biofilm formation and curli production in ExPEC, particularly under hyper-osmotic conditions. frontiersin.orgnih.govfrontiersin.orgnih.gov Overexpression of OmpX can compensate for the effect of tolC inactivation on both biofilm formation and curli production under these conditions. frontiersin.orgnih.govnih.gov This suggests a complex interplay where OmpX can, to some extent, functionally substitute or bypass the requirement for TolC in certain aspects of biofilm development, especially in response to osmotic stress. frontiersin.orgnih.gov

The relationship between OmpX and TolC in biofilm formation is not fully elucidated, but studies suggest potential interplays. frontiersin.org Overproduction of OmpX has been linked to a decrease in porin expression, and decreased OmpF levels have been postulated to originate from the periplasmic accumulation of other OM proteins, such as TolC and OmpX, which might affect the assembly of OM proteins. nih.gov Additionally, the two-component system BaeSR negatively regulates OmpX expression, and this is linked to a decrease in TolC. mdpi.com

Here is a summary of some research findings related to OmpX:

Contribution to Bacterial Virulence and Pathogenesis

OmpX plays a crucial role in the ability of various bacterial pathogens to cause disease. Its contribution to virulence is often linked to its involvement in mediating interactions with host cells and evading host defense mechanisms. frontiersin.orgtudublin.ieebi.ac.uk

Roles in Specific Bacterial Pathogens

The involvement of OmpX in virulence has been documented in a range of bacterial species:

Escherichia coli : OmpX contributes to the virulence of both Uropathogenic Escherichia coli (UPEC) and Extraintestinal pathogenic Escherichia coli (ExPEC). In UPEC, OmpX is important for colonization of the urinary tract and is associated with bacterial internalization and aggregation within urinary tract cells. nih.govasm.orgnih.gov Studies on ExPEC strains have shown that deletion of ompX can decrease virulence in systemically infected mice and reduce adhesion to and invasion of epithelial cells. asm.orgnih.govsemanticscholar.org

Uropathogenic Escherichia coli : As a major cause of urinary tract infections, UPEC utilizes OmpX for efficient colonization. OmpX is involved in the internalization and aggregation of UPEC within kidney epithelial cells, contributing to the formation of intracellular bacterial communities that offer protection from the host immune system and antimicrobial agents. asm.orgnih.govasm.orgnih.gov

Enterobacter cloacae : OmpX was first identified in E. cloacae. Studies have shown a link between OmpX concentration in the outer membrane and the invasiveness of E. cloacae for rabbit ileal epithelial cells. oup.comoup.comcapes.gov.br Overexpression of OmpX in E. cloacae has also been associated with decreased susceptibility to beta-lactam antibiotics due to down-regulation of major porin proteins OmpF and OmpC. oup.comoup.com

Salmonella enterica : Homologs of OmpX, such as PagC and Rck, are found in Salmonella enterica serovar Typhimurium and are known virulence factors. PagC is required for survival within macrophages and for virulence in mice, while Rck is involved in serum resistance and invasion of epithelial cells. plos.orgtudublin.ieebi.ac.uk

Yersinia spp. : The OmpX homolog Ail (attachment and invasion locus) is a well-characterized virulence factor in Yersinia enterocolitica and Yersinia pestis. Ail contributes to serum resistance and promotes adhesion to and invasion of epithelial cells. microbiologyresearch.orgwikipedia.orgtudublin.ieebi.ac.ukasm.org In Y. pestis, OmpX (Ail) is essential for efficient adherence to and internalization by host cells and confers resistance to the bactericidal effect of human serum. microbiologyresearch.orgtudublin.ieasm.org

Klebsiella pneumoniae : OmpX has also been implicated in the virulence of K. pneumoniae. asm.org

Cronobacter sakazakii : Both OmpX and OmpA are considered essential for the basolateral invasion of C. sakazakii into human epithelial cells. Deletion of either ompA or ompX resulted in attenuated virulence in orally infected rat pups, with decreased bacterial loads in organs. tudublin.ieasm.org OmpX and another outer membrane protein, Inv, appear to be interdependent in the pathogenesis of C. sakazakii. researchgate.net

Serratia proteamaculans : OmpX regulates the invasive activity of S. proteamaculans by influencing bacterial adhesion and interacting with host cell receptors like β1 integrin and Epidermal Growth Factor Receptor (EGFR). mdpi.commdpi.com

Mechanisms of Host Cell Internalization and Aggregation

OmpX facilitates bacterial internalization into and aggregation within host cells through various mechanisms depending on the bacterial species and host cell type. In UPEC, OmpX contributes to internalization and aggregation within kidney epithelial cells, a process linked to flagellar production and motility. nih.govasm.orgnih.gov Deletion of ompX in UPEC leads to decreased internalization and aggregation. nih.govnih.gov Similarly, in Yersinia pestis, OmpX (Ail) is required for efficient internalization by cultured epithelial cells. microbiologyresearch.orgtudublin.ieasm.org Expression of Y. pestis OmpX in E. coli can increase adhesion to and internalization by epithelial cells. tudublin.ieasm.org In Cronobacter sakazakii, OmpX is essential for invasion of human epithelial cells. tudublin.ieasm.org Serratia proteamaculans OmpX influences invasion by regulating bacterial adhesion and potentially interacting with host cell receptors such as EGFR and β1 integrin. mdpi.commdpi.com While OmpX has been shown to promote adhesion and entry into mammalian cells for some bacteria, studies in certain E. coli strains did not observe a direct role for OmpX in adhesion to specific epithelial cell lines. ebi.ac.uksemanticscholar.orgasm.org The ability of OmpX to promote cell adhesion and invasion is suggested to involve its extracellular loops binding to external proteins. wikipedia.orgrcsb.orgrcsb.org OmpX has also been implicated in bacterial autoaggregation, as observed in Yersinia pestis, where deletion of ompX resulted in a significantly reduced autoaggregation phenotype. microbiologyresearch.org In E. coli O157:H7, OmpX, along with OmpA, has been shown to be involved in autoaggregation. mdpi.com

Modulation of Flagellar Expression and Bacterial Motility

OmpX can influence bacterial motility, particularly in Uropathogenic Escherichia coli. In UPEC, OmpX contributes to flagellar production, and deletion of ompX leads to defective motility due to lower flagellar production. nih.govasm.orgnih.gov This reduced motility is associated with decreased internalization and aggregation within kidney epithelial cells. nih.govnih.gov The mechanism by which OmpX affects flagellar production in UPEC may involve influencing the expression level of FlhD, a master regulator of flagellum-related genes. nih.govnih.gov However, the effect of ompX deletion on motility can vary between different E. coli strains, with one study on a pig lung disease-related ExPEC strain reporting increased swimming motility in the ompX deletion mutant. nih.govsemanticscholar.orgresearchgate.net

Interaction with Host Immune System Components

OmpX plays a role in helping bacteria evade or interact with components of the host immune system, contributing to bacterial survival within the host. wikipedia.orgtudublin.ieebi.ac.ukresearchgate.net

Mechanisms of Serum Resistance

Resistance to killing by serum, particularly the complement system, is a crucial virulence factor for many Gram-negative bacteria. OmpX and its homologs are known to contribute to serum resistance. frontiersin.orgmicrobiologyresearch.orgebi.ac.uk The Ail protein in Yersinia enterocolitica and Yersinia pestis, and Rck in Salmonella typhimurium, are well-established for their roles in protecting bacteria from serum-mediated killing. microbiologyresearch.orgtudublin.ieebi.ac.ukasm.orgasm.org Yersinia pestis OmpX confers resistance to the bactericidal effect of human serum. microbiologyresearch.orgasm.org The ability of OmpX to confer serum resistance is suggested to be related to its structure and potential interaction with complement components, although detailed mechanisms are not fully elucidated. frontiersin.orgwikipedia.orgrcsb.orgrcsb.org

Implications for Host Pathogen Recognition

OmpX plays a significant role in host-pathogen recognition through its interactions with host cell receptors and components of the immune system. OmpX has been shown to bind to host cell surface proteins, facilitating bacterial adhesion and subsequent invasion. mdpi.comnih.gov In Serratia proteamaculans, OmpX interacts with host cell receptors such as the epidermal growth factor receptor (EGFR) and beta1 integrin, which are involved in bacterial invasion of host cells. mdpi.comnih.govscilit.com This interaction can lead to increased expression of EGFR and beta1 integrin on the host cell surface, further promoting bacterial internalization. mdpi.comscilit.com

Beyond facilitating entry, OmpX can also influence the host immune response. It is recognized by innate immune cells, such as dendritic cells and macrophages, although studies suggest that Escherichia coli OmpX might not directly activate these cells, implying it may not act as a strong danger signal. researchgate.net However, its presence on the bacterial surface makes it accessible to the host immune system and a potential target for immune recognition. researchgate.net The ability of OmpX to confer resistance to the human complement system in some species, like Yersinia pestis, highlights its role in evading host defenses. wikipedia.orgresearchgate.netnih.govnih.gov

Interplay with Other Bacterial Factors and Virulence Regulators

OmpX's function and expression are integrated within complex bacterial regulatory networks and can interact with other bacterial factors to modulate virulence. Its expression can be influenced by environmental conditions, such as temperature, and regulatory proteins. plos.org In some bacteria, OmpX is part of a family of virulence-related outer membrane proteins, including Ail, PagC, and Rck, which share structural similarities and contribute to pathogenesis through various mechanisms like adhesion, invasion, and survival within host cells. plos.orgwikipedia.orgoup.com

Overexpression of OmpX has been observed to compensate for the inactivation of other bacterial components involved in virulence or adaptation. For example, in extraintestinal pathogenic Escherichia coli (ExPEC), overexpression of OmpX can suppress the negative effect of tolC inactivation on biofilm formation and curli production under hyper-osmotic stress conditions. frontiersin.org This suggests a potential interplay or compensatory mechanism between OmpX and the TolC efflux pump system in adapting to environmental challenges and maintaining virulence-associated traits. frontiersin.org

Regulation by and Interaction with Protealysins (e.g., in Serratia proteamaculans)

In Serratia proteamaculans, the invasive activity is regulated by a balance between the activity of the metalloprotease protealysin and its substrate, the outer membrane protein OmpX. mdpi.comnih.govnih.gov Protealysin is an actin-specific metalloprotease that can be delivered into eukaryotic cells and cleave actin, which is involved in the cytoskeletal rearrangements necessary for bacterial invasion. mdpi.comnih.gov

However, research has shown that inactivation of the protealysin gene in S. proteamaculans leads to an increase in bacterial invasion, rather than a decrease. mdpi.comnih.govnih.gov This counterintuitive finding is explained by the fact that OmpX is a substrate of protealysin. mdpi.comnih.govnih.govnih.gov Protealysin cleaves OmpX, and the truncated form of OmpX does not effectively promote bacterial adhesion. mdpi.comnih.gov When protealysin is inactivated, full-length OmpX accumulates on the bacterial surface. mdpi.comnih.gov This accumulation of uncleaved OmpX enhances bacterial adhesion to host cells, particularly by interacting with EGFR and beta1 integrin, thereby increasing the intensity of invasion. mdpi.comnih.gov Thus, protealysin acts as a negative regulator of S. proteamaculans invasion by cleaving and inactivating the invasion-promoting protein OmpX. mdpi.comnih.govnih.gov The balance between the synthesis of OmpX and its cleavage by protealysin is a key factor determining the level of S. proteamaculans invasion. mdpi.comnih.gov

Here is a summary of research findings related to OmpX interactions:

Bacterial SpeciesInteracting Factor/RegulatorType of InteractionEffect on OmpX/BacteriumSource
Serratia proteamaculansProtealysinCleavage of OmpXTruncated OmpX does not enhance adhesion; balance regulates invasion intensity. mdpi.comnih.govnih.gov
Serratia proteamaculansEGFR (host cell)Binding to host receptorIncreases adhesion and enhances expression of EGFR and β1 integrin, promoting invasion. mdpi.comnih.govscilit.com
Serratia proteamaculansβ1 Integrin (host cell)Binding to host receptorIncreases adhesion and enhances expression of β1 integrin and EGFR, promoting invasion. mdpi.comnih.govscilit.com
Yersinia pestisHost epithelial cellsAdhesion and internalizationOmpX is crucial for efficient adhesion and internalization. tudublin.ienih.gov
Yersinia pestisHuman complement systemConfers resistanceOmpX contributes to resistance against complement-mediated killing. wikipedia.orgresearchgate.netnih.govnih.gov
Uropathogenic E. coliKidney epithelial cellsInternalization and aggregationOmpX is required for optimal internalization and aggregation. nih.govnih.gov
Uropathogenic E. coliFlagellar productionInfluences/contributes toOmpX contributes to flagellar production and motility, impacting virulence. nih.govnih.gov
ExPECTolC inactivationCompensatory mechanismOmpX overexpression compensates for tolC inactivation effects on biofilm and curli. frontiersin.org
Cronobacter sakazakiiHost epithelial cellsInvasionOmpX is essential for basolateral invasion. nih.gov

Evolutionary and Phylogenetic Analysis of Ompx Protein

Phylogenetic Relationships within the Ail/OmpX/PagC Protein Family

The Ail/OmpX/PagC protein family is a growing group of outer membrane proteins in pathogenic Enterobacteriaceae. nih.govplos.org Phylogenetic analysis of this family reveals relationships among its members across diverse bacterial species. For instance, OmpX in E. coli shares significant sequence identity (83%) with OmpX in Enterobacter cloacae. nih.gov While OmpX in E. coli is about 40% identical to Ail in Y. enterocolitica, they differ in certain functional aspects, such as adherence to mammalian cells and serum resistance, suggesting divergence in function despite structural similarities. tudublin.ie Studies on Photorhabdus species, entomopathogenic bacteria, indicate that they encode Ail and PagC orthologs, with phylogenetic analysis supporting a robust annotation of these proteins within the genus. nih.govresearchgate.net Genomic analysis in Photorhabdus luminescens revealed two ail paralogs, likely resulting from a recent tandem duplication. nih.govplos.org

Conservation and Divergence of OmpX Homologs Across Diverse Bacterial Species

Conservation and divergence within OmpX homologs and other OMBBs are influenced by the different environments they face: the periplasm, the membrane interior, and the extracellular space. nih.gov The transmembrane regions of OMBBs are generally the most conserved, followed by the periplasmic turns, while the extracellular loops show greater variation. frontiersin.orgnih.govnih.gov This higher divergence in extracellular loops is consistent with their role in interacting with the external environment, including host cell interactions and immune system evasion, which can be under strong selective pressure. frontiersin.orgnih.govtudublin.ie Despite sequence differences, OmpX and Ail, for example, maintain structural similarity as eight-stranded beta-barrels. plos.orgnih.gov Conservation of genes for OMPs like OmpA, OmpC, OmpF, and OmpX has been observed among Cronobacter species and extended to other members of the Enterobacteriaceae. frontiersin.org

Proposed Evolutionary Pathways for Outer Membrane Beta-Barrel Proteins

The evolution of outer membrane beta-barrel proteins from potentially small primordial peptides is thought to have occurred through various mechanisms, including gene amplification and accretion. nih.gov

Hypothesis of Ancestral Beta-Beta Hairpin Modules

A prominent hypothesis suggests that all OMBBs from Gram-negative bacteria evolved from a single, ancestral beta-beta hairpin module. oup.comnih.govoup.complos.orgresearchgate.net This is supported by evidence showing a clear repeat signature in the sequences of many OMBBs, where the repeating unit corresponds to the structural beta-beta hairpin repeat. nih.govoup.com The idea is that amplification and recombination of these short peptide modules, which may have initially functioned as cofactors of RNAs, led to the formation of larger, single-chain beta-barrels. nih.govoup.complos.org An eight-stranded beta-barrel is considered a likely primordial structure from which barrels with higher strand numbers evolved. elifesciences.orgnih.govnih.gov

Mechanisms of Gene Duplication and Intragenic Multiplication in Barrel Formation

Gene duplication is considered a cornerstone of protein evolution, occurring at various scales. nih.gov In the context of OMBBs, gene duplication and subsequent fusion, along with other genetic events like deletion, insertion, and mutation, are proposed mechanisms for the evolution of larger, more complex proteins from smaller ancestral peptides. nih.gov The existence of dominant structural forms with 8 and 16 strands suggests gene duplication as a possible evolutionary mechanism. nih.gov Experimental studies involving the duplication of the eight-stranded OmpX sequence have successfully produced a functional 16-stranded beta-barrel protein (Omp2X) that can fold in vitro and in vivo, supporting this hypothesis. nih.govnih.gov This engineered Omp2X protein exhibits a pore size similar to that of naturally occurring 16-stranded barrels like OmpC. nih.gov

Non-Amplification Diversification in Strand Number Accretion

While amplification of beta-hairpin repeats is a significant mechanism for increasing strand number, evidence also suggests the occurrence of non-amplification diversification events. elifesciences.orgnih.govnih.govresearchgate.net These mechanisms can lead to strand number accretion without direct duplication of the genetic unit encoding the beta-hairpin. elifesciences.orgnih.govnih.gov One proposed mechanism is a loop-to-hairpin transition, where a loop region in a protein evolves to form an additional beta-hairpin, thereby increasing the total number of strands in the barrel. elifesciences.orgnih.govnih.gov This illustrates how repeat topology can be perpetuated without solely relying on genetic duplication, possibly influenced by the constraints of the hydrophobic membrane environment. elifesciences.orgnih.govnih.gov

Role of C-Terminal Half in OMP Folding Nucleation

The C-terminal region of OMBBs appears to play a particularly important role in their evolution and folding. elifesciences.orgnih.govnih.govcolab.ws The evolutionary trace is often more prominent in the C-terminal half of OMPs, implicating this region in the nucleation of OMP folding. elifesciences.orgnih.govnih.govcolab.ws Studies on 8-stranded OmpA, for instance, have identified specific strands in the C-terminal half as being crucial for folding. elifesciences.org Similarly, engineered constructs containing duplicated strands of OmpX were able to fold successfully, provided certain strands from the original C-terminal half were included. elifesciences.org This suggests that the C-terminal portion contains critical information or structural elements that initiate or guide the folding process of the entire beta-barrel. elifesciences.orgnih.govnih.govcolab.ws The conservation in the C-terminal half might be linked to its interaction with the beta-barrel assembly machinery (BAM complex) in the outer membrane, which is essential for the proper insertion and folding of OMPs. researchgate.netresearchgate.netmdpi.com

Advanced Methodological Approaches in Ompx Protein Research

Molecular Genetics and Recombinant DNA Techniques

Genetic manipulation and the use of recombinant DNA technology have been fundamental in elucidating the in vivo roles and regulatory networks of OmpX.

Gene Deletion and Overexpression Strategies

To understand the functional significance of OmpX, researchers have employed targeted gene deletion and overexpression strategies. asm.orgnih.gov The deletion of the ompX gene is often achieved through techniques like phage P1 vir transduction, where a selectable marker, such as a chloramphenicol (B1208) resistance cassette, is used to replace the gene of interest. asm.org Verification of the gene deletion is typically confirmed by polymerase chain reaction (PCR) and by observing the acquired antibiotic resistance. asm.org

Conversely, overexpression of OmpX is commonly accomplished using expression vectors. asm.orgnih.gov The ompX gene is cloned into a plasmid, such as the high-copy-number pBAD18 vector, under the control of an inducible promoter like the arabinose-inducible PBAD promoter. asm.org This allows for controlled, high-level production of the protein upon induction with an agent like L-arabinose. asm.org The successful overexpression is then confirmed at the protein level using techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE). asm.org These genetic manipulations have been crucial in studying the effects of OmpX absence or abundance on bacterial physiology, including adhesion, biofilm formation, and stress responses. asm.orgnih.govthermofisher.com

Reporter Gene Assays for Expression Analysis

Reporter gene assays are powerful tools for quantifying the transcriptional activity of the ompX promoter under various conditions. plasmidfactory.comcigb.edu.cu In these assays, the promoter region of ompX is fused to a reporter gene, whose product can be easily measured. plasmidfactory.comnih.gov Commonly used reporter genes in the study of OmpX include lacZ, which encodes β-galactosidase, and bgaB. plasmidfactory.comvectorbuilder.com

The resulting fusion constructs, often housed on plasmids, are introduced into bacterial cells. plasmidfactory.com The activity of the reporter protein, such as the enzymatic activity of β-galactosidase, serves as a proxy for the transcriptional activity of the ompX promoter. asm.orgplasmidfactory.com These assays have been instrumental in demonstrating that ompX expression is regulated by various environmental stresses, including the presence of salicylate (B1505791), novobiocin, and conditions of high ionic strength. cam.ac.uk For instance, studies have used ompX-lacZ fusions to show increased promoter activity in response to these stressors. plasmidfactory.comcam.ac.uk Similarly, ompX-bgaB fusions have been used to investigate the temperature-dependent regulation of ompX expression. vectorbuilder.com These quantitative analyses provide critical insights into the molecular mechanisms that control OmpX production in response to environmental cues.

Structural Determination Methodologies

Determining the three-dimensional structure of OmpX has been pivotal in understanding its mechanism of action at a molecular level. Two primary techniques have been employed for this purpose: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography has provided a high-resolution view of the OmpX protein structure. The crystal structure of OmpX from Escherichia coli was determined at a resolution of 1.9 Å. nih.gov This revealed that OmpX is an eight-stranded antiparallel β-barrel, a common fold for outer membrane proteins. nih.gov

The structure displays two distinct girdles of aromatic amino acid residues and a band of nonpolar residues that are presumed to interact with the lipid interior of the outer membrane. nih.gov The core of the β-barrel is characterized by an extensive network of hydrogen bonds formed by highly conserved residues. nih.gov A notable feature of the crystallographic structure is the presence of extracellular loops that form a protruding β-sheet, which is hypothesized to be involved in binding to external proteins, thereby mediating cell adhesion and invasion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a complementary and powerful technique for studying the structure and dynamics of OmpX in a more native-like environment.

To render the membrane-embedded OmpX soluble for solution NMR studies, the protein is reconstituted into detergent micelles. A commonly used detergent for this purpose is dihexanoylphosphatidylcholine (DHPC). The this compound is expressed, often in labeled form (e.g., 2H, 13C, 15N), purified from inclusion bodies, and then refolded and reconstituted into these detergent micelles.

Advanced NMR techniques, such as Transverse Relaxation-Optimized Spectroscopy (TROSY), are essential for obtaining high-quality spectra of the large OmpX-detergent micelle complex, which can have a molecular mass of around 60 kDa. These experiments allow for the assignment of backbone and side-chain resonances. plasmidfactory.com The collection of nuclear Overhauser effect (NOE) data, which provides distance constraints between protons, is then used to calculate the three-dimensional structure of the protein. plasmidfactory.com

The solution NMR structure of OmpX in DHPC micelles also reveals an eight-stranded antiparallel β-barrel, consistent with the crystal structure. plasmidfactory.com Importantly, NMR studies have provided insights into the dynamic nature of the extracellular loops, which are more mobile than the rigid β-barrel core. plasmidfactory.com Furthermore, NMR has been used to probe the interactions between OmpX and the surrounding detergent molecules, offering a model for how the protein is embedded within a lipid bilayer. plasmidfactory.com

Solid-State NMR for Membrane-Reconstituted Proteins

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of membrane proteins in environments that closely mimic their native lipid bilayer. Unlike solution NMR, solid-state NMR can analyze non-crystalline, immobile, or very large protein complexes, making it particularly suitable for membrane-reconstituted systems. For OmpX, solid-state NMR has been instrumental in characterizing its folded state within lipid bilayers.

Researchers have successfully reconstituted isotopically labeled OmpX, typically with ¹⁵N and ¹³C, into various membrane mimetics, including glass-supported oriented lipid bilayers and lipid bicelles. nih.govnih.gov These preparations allow for the study of OmpX in a folded, functional state. Two-dimensional homonuclear (¹³C-¹³C) or heteronuclear (¹³C-¹⁵N) correlation spectroscopy are common experimental approaches. mdpi.com

One key finding from solid-state NMR studies is that OmpX undergoes rotational diffusion around an axis perpendicular to the membrane surface. nih.gov This is evidenced by the presence of resolved peaks in the spectra of OmpX in oriented lipid bilayers. The ability to obtain high-resolution spectra demonstrates that the protein is not static but dynamically averaged, providing insights into its behavior within the membrane. nih.govnih.gov Furthermore, comparisons between solid-state and solution NMR data have highlighted how the membrane mimetic environment can influence the structure and dynamics of OmpX. mdpi.com For instance, studies on OmpX in nanodiscs have shown that its structure and dynamics are affected by the lipid transition temperature. mdpi.com

Sample Preparation Method Key Findings from Solid-State NMR Reference
Glass-supported oriented lipid bilayersOmpX is folded and undergoes rotational diffusion. nih.gov
Lipid bicelles (magnetically oriented)OmpX can be oriented with the membrane plane parallel or perpendicular to the magnetic field, allowing for detailed structural analysis. Discrete peaks indicate rotational diffusion. nih.gov
Lipid nanodiscsProtein structure and dynamics are influenced by the lipid phase transition temperature. mdpi.com
Transverse Relaxation-Optimized NMR Spectroscopy (TROSY)

Transverse Relaxation-Optimized NMR Spectroscopy (TROSY) is a specialized solution NMR technique that has been pivotal in overcoming the size limitations typically associated with studying large molecules like membrane proteins. wikipedia.org For membrane proteins reconstituted in micelles, which can form large protein-detergent complexes, spectral lines often broaden to the point of being undetectable due to fast transverse relaxation. TROSY-based experiments mitigate this issue by reducing the effects of transverse relaxation, leading to significantly sharper lines and improved spectral resolution and sensitivity. wikipedia.orgpnas.org

The application of TROSY has been successfully demonstrated for the outer membrane protein OmpX from Escherichia coli. pnas.orgnih.gov In these studies, ²H,¹³C,¹⁵N-labeled OmpX was reconstituted in dihexanoyl phosphatidylcholine (DHPC) micelles. pnas.orgnih.gov The use of TROSY-type triple resonance NMR experiments allowed for the complete sequence-specific assignment of the polypeptide backbone. pnas.orgnih.gov This was a critical step that enabled the determination of the protein's secondary structure elements in a solution environment. pnas.org

The data obtained from TROSY experiments, including ¹³C chemical shifts and Nuclear Overhauser effect (NOE) data, confirmed that the eight-stranded antiparallel β-barrel fold observed in the crystal structure of OmpX is maintained in the solution micelle environment. pnas.orgnih.gov These findings underscore the power of TROSY to facilitate detailed structural analysis of integral membrane proteins in a solution state, paving the way for further studies on their function and dynamics. pnas.org

Experimental Condition Key Achievement Significance
²H,¹³C,¹⁵N-labeled OmpX in DHPC micelles. pnas.orgComplete sequence-specific NMR assignments for the polypeptide backbone. pnas.orgnih.govEnabled the identification of secondary structure elements and the determination of the global fold in solution. pnas.org
2 mM OmpX solution at pH 6.8 and 30°C. pnas.orgHigh-quality TROSY-type nuclear Overhauser enhancement spectra were recorded. pnas.orgProvided conformational constraints for the computation of the 3D structure. pnas.org
Variable DHPC concentrations. pnas.orgIdentification of optimal detergent concentration for high-quality spectra. pnas.orgnih.govDemonstrated the critical role of sample conditions in obtaining high-resolution NMR data for membrane proteins. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Structural Insights

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of complex biological macromolecules in their near-native states. taylorfrancis.comtechnologynetworks.com By flash-freezing samples in vitreous ice, cryo-EM avoids the need for crystallization, a major bottleneck for many proteins, particularly membrane proteins. technologynetworks.comresearchgate.net This method is capable of analyzing large, flexible, and heterogeneous complexes, providing invaluable insights into their function and mechanism. taylorfrancis.comtechnologynetworks.com

While a specific high-resolution cryo-EM structure of OmpX is not yet prominently published, the technique has been extensively used to study other outer membrane proteins (OMPs) and their assembly machineries, such as the β-barrel assembly machinery (BAM) complex. creative-biostructure.com For instance, cryo-EM has revealed the structure of the BAM complex in a native nanodisc environment, capturing intermediates of OMP folding and insertion into the membrane. creative-biostructure.com These studies provide a framework for how OmpX, as a β-barrel OMP, is likely handled by the cellular machinery. creative-biostructure.com

The power of cryo-EM lies in its ability to resolve different conformational states from a single dataset, offering a window into the dynamic nature of proteins. technologynetworks.com For OmpX, future cryo-EM studies could potentially capture its interactions with other proteins, its conformational changes in response to different lipid environments, or its assembly into the outer membrane, providing structural insights that are complementary to those obtained by NMR and X-ray crystallography. technologynetworks.comnih.gov

Biophysical Characterization Techniques

Protein Folding Kinetics Analysis (e.g., using SDS-PAGE, Fluorescence Spectroscopy)

The folding and insertion of β-barrel membrane proteins like OmpX into a lipid bilayer is a complex process that can be monitored using various biophysical techniques. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and fluorescence spectroscopy are two common methods used to analyze the kinetics of OmpX folding.

A characteristic feature of many outer membrane proteins, including OmpX, is their "heat modifiability" on SDS-PAGE. uio.no The folded protein, being a compact and stable β-barrel, is resistant to denaturation by SDS at room temperature and migrates differently in the gel compared to the heat-denatured, unfolded state. uio.no This property allows for the quantification of the folded and unfolded fractions over time. By quenching the folding reaction at various time points and running the samples on an SDS-PAGE gel, the fraction of folded OmpX can be determined by densitometry of the corresponding bands. uio.noresearchgate.net This approach has been used to study the folding of OmpX into lipid bilayers and detergent micelles, revealing that the kinetics can often be described by a single exponential function. researchgate.netfrontiersin.org

Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues, provides a complementary, real-time method to follow protein folding. researchgate.net As OmpX folds and inserts into the apolar environment of a lipid bilayer or detergent micelle, the tryptophan residues experience a change in their local environment, leading to a shift in their fluorescence emission spectrum (typically a blue shift) and an increase in fluorescence intensity. researchgate.netuni-konstanz.de By tracking the change in fluorescence intensity at a specific wavelength over time, a kinetic trace of the folding process can be obtained. researchgate.net Studies combining these techniques have shown that for OmpX, the global folding and insertion into a lipid bilayer can occur as a two-state process under certain conditions. nih.gov

Technique Principle Information Obtained Example Finding for OmpX
SDS-PAGESeparation based on the different electrophoretic mobility of folded (compact) versus unfolded (heat-denatured) OmpX. uio.noFraction of folded protein over time. researchgate.netThe folding kinetics of OmpX into PC10:0 liposomes at 25°C can be fitted with a single exponential. researchgate.net
Fluorescence SpectroscopyChange in the emission spectrum of intrinsic tryptophan residues upon moving from an aqueous to a hydrophobic environment. researchgate.netReal-time monitoring of the insertion/folding process. researchgate.netThe time course of fluorescence intensity at 340 nm during folding into PC10:0 liposomes also follows a single exponential, consistent with SDS-PAGE data. researchgate.net

Hydrogen Bond Formation Kinetics Studies

The formation of a stable β-barrel structure is defined by the establishment of a comprehensive network of backbone hydrogen bonds between adjacent β-strands. nih.gov Studying the kinetics of hydrogen bond formation provides residue-specific insights into the folding pathway. A powerful method for this is hydrogen-deuterium (H/D) exchange, often coupled with NMR spectroscopy or mass spectrometry. nih.govresearchgate.net

In this approach, the unfolded protein in H₂O is allowed to fold for a specific duration in a D₂O buffer. Protons in amide groups that are not protected by a stable hydrogen bond will rapidly exchange with deuterium (B1214612) from the solvent. Once the desired folding time is reached, the H/D exchange is quenched (typically by a rapid pH drop), and the protein's mass or its NMR spectrum is analyzed. Mass spectrometry can measure the global extent of deuterium incorporation, while 2D NMR can provide residue-specific information on which amide protons have been protected from exchange. nih.govresearchgate.net

Spectroscopic Methods for Conformational Dynamics

The function of proteins is intrinsically linked to their conformational dynamics, which span a wide range of timescales. Various spectroscopic methods, with NMR being particularly prominent, are used to probe the dynamic landscape of OmpX. These techniques can provide information on motions from the picosecond to second timescale at atomic resolution. frontiersin.org

NMR relaxation experiments are a cornerstone for studying protein dynamics. By measuring parameters like the longitudinal (R₁) and transverse (R₂) relaxation rates and the heteronuclear Overhauser effect (hetNOE), one can characterize the amplitude and timescale of bond vector motions. frontiersin.org Studies on OmpX reconstituted in different membrane mimetics—such as micelles, bicelles, and nanodiscs—have revealed that the protein's dynamics are significantly influenced by its environment. frontiersin.org For example, the backbone dynamics of OmpX in micelles are relatively uniform, whereas in the more native-like environments of nanodiscs and bicelles, there is a clear distinction between the rigid β-barrel core and the more flexible extracellular loops. frontiersin.org

Furthermore, NMR experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can detect and characterize slower conformational exchange processes occurring on the microsecond to millisecond timescale. frontiersin.org Preliminary CPMG data for OmpX in nanodiscs indicate the presence of such exchange processes, likely related to the lipid-water interface. frontiersin.org In addition to NMR, single-molecule fluorescence spectroscopy, specifically Förster resonance energy transfer (smFRET), has been used to dissect the conformational dynamics of unfolded OmpX in complex with chaperones like Skp and SurA. nih.gov These studies show that the chaperones distinctly expand the unfolded protein and induce rapid (microsecond) reconfigurations of the polypeptide chain, providing insight into the initial stages of OmpX biogenesis. nih.gov

Spectroscopic Method Timescale of Motion Detected Key Insight for OmpX
NMR Relaxation (R₁, R₂, hetNOE)Picosecond-nanosecondThe lipid environment dictates the dynamic profile; loops are more flexible than the β-barrel in nanodiscs and bicelles. frontiersin.org
NMR CPMG Relaxation DispersionMicrosecond-millisecondEvidence of conformational exchange processes, particularly at the lipid-water interface. frontiersin.org
Single-Molecule FRET (smFRET)Microsecond and slowerChaperones induce distinct expansion and rapid reconfigurations in the unfolded OmpX chain. nih.gov

Cellular and In Vitro Functional Assays

Bacterial Adhesion and Invasion Assays with Eukaryotic Cells

The role of the outer membrane protein X (OmpX) in the pathogenicity of Gram-negative bacteria is frequently investigated through bacterial adhesion and invasion assays using eukaryotic cell lines. These assays are critical for understanding how OmpX facilitates the initial contact and subsequent entry of bacteria into host cells, key steps in the infection process.

A common methodology involves the use of a gentamicin (B1671437) protection assay. In this assay, bacterial strains—wild-type, OmpX-deficient mutants (ΔompX), and complemented strains—are incubated with a monolayer of cultured eukaryotic cells, such as the human colon adenocarcinoma cell line Caco-2 or the human embryonic intestine cell line INT-407. nih.gov After an incubation period to allow for bacterial adhesion and invasion, gentamicin, an antibiotic that cannot penetrate eukaryotic cell membranes, is added to kill extracellular bacteria. The eukaryotic cells are then lysed, and the intracellular bacteria are plated to determine the number of colony-forming units (CFUs), providing a quantitative measure of invasion efficiency.

Research findings have consistently demonstrated the importance of OmpX in these processes. For instance, in Cronobacter sakazakii, a ΔompX mutant showed a significant reduction in its ability to invade Caco-2 cells, with invasion levels at approximately 40% of the wild-type strain. nih.gov Similarly, studies with Yersinia pestis revealed that the deletion of ompX impairs the bacterium's adherence to and internalization into human epithelial cells. asm.org When the ompX gene from Y. pestis was expressed in a non-pathogenic Escherichia coli strain, it resulted in a 5- to 7-fold increase in association with and a 16- to 30-fold increase in internalization into HEp-2 cells compared to control strains. asm.org

Inhibition assays further corroborate the direct role of OmpX in these interactions. Pre-incubating Caco-2 cells with purified this compound has been shown to decrease the invasion of these cells by C. sakazakii in a dose-dependent manner, suggesting that the protein directly interacts with host cell receptors. nih.gov In Serratia proteamaculans, OmpX has been shown to promote bacterial adhesion, and infection with OmpX-synthesizing bacteria increases the expression of host cell receptors like EGFR and β1 integrin, which are involved in the invasion process. mdpi.com

The following table summarizes findings from adhesion and invasion assays involving OmpX:

BacteriumEukaryotic Cell LineAssay TypeKey FindingReference
Cronobacter sakazakiiCaco-2, INT-407Gentamicin protection assayΔompX mutant showed ~40% invasion ability compared to wild-type. nih.gov
Yersinia pestisHEp-2Cell association and invasion assayDeletion of ompX impaired adherence and internalization. Expression in E. coli significantly increased these abilities. asm.org
Cronobacter sakazakiiCaco-2Inhibition assay with purified OmpXPurified OmpX dose-dependently inhibited bacterial invasion. nih.gov
Serratia proteamaculansHuman cellsAdhesion and receptor expression analysisOmpX promotes adhesion and increases expression of host invasion receptors (EGFR, β1 integrin). mdpi.com

These cellular assays are instrumental in dissecting the specific contribution of OmpX to bacterial virulence, distinguishing its role in adhesion from its function in invasion, and identifying its interactions with host cell components.

Outer Membrane Permeability Assays

Outer membrane permeability assays are crucial for understanding the role of OmpX in controlling the influx and efflux of substances across the bacterial outer membrane. This function is closely linked to antibiotic resistance and adaptation to environmental stress. The expression of OmpX has been observed to be associated with a decrease in the expression of major porin genes like ompF and ompC, leading to reduced susceptibility to a range of antibiotics. oup.comnih.gov

A common method to assess outer membrane permeability involves using reporter gene fusions, such as ompX-lacZ. nih.gov In this approach, the promoter of the ompX gene is fused to the lacZ gene, which encodes β-galactosidase. By measuring the activity of β-galactosidase under different conditions, researchers can infer the expression level of ompX. This method has been used to show that various chemical stresses, including salicylate and novobiocin, can induce the expression of ompX while decreasing the synthesis of other porins like OmpF. nih.gov This suggests a regulatory mechanism where OmpX helps to modulate outer membrane permeability in response to environmental cues. nih.gov

Another approach is to directly measure the susceptibility of bacterial strains with altered OmpX expression to different antimicrobial agents. For example, in Enterobacter cloacae, overproduction of OmpX leads to decreased susceptibility to antibiotics. oup.com Similarly, in clinical isolates of Enterobacter aerogenes, a decrease in porin expression is often associated with an increase in OmpX expression, correlating with a multidrug-resistant (MDR) phenotype. nih.gov

The effect of OmpX on the integrity of the outer membrane can also be assessed through plating efficiency assays on media containing antimicrobials. For example, replacing the β-barrel of OmpA with that of OmpX in E. coli has been shown to affect the cell's sensitivity to certain compounds, highlighting the specific role of the OmpX barrel structure in maintaining the permeability barrier. pnas.org

These assays collectively indicate that OmpX is not a passive channel but plays an active role in regulating what crosses the outer membrane, a critical function for bacterial survival and resistance.

Stress Response Profiling Experiments

Stress response profiling experiments are employed to elucidate the role of OmpX in helping bacteria adapt to and survive various environmental challenges. These studies often involve exposing bacteria to specific stressors and measuring the resulting changes in gene and protein expression.

A key technique in this area is the use of reporter gene assays. For instance, E. coli strains containing reporter plasmids can be used to monitor the activation of specific stress response pathways. frontiersin.org This method has been utilized to assess the in vivo stress responses induced by the expression of different OmpX variants. frontiersin.org

Transcriptional profiling, often using microarray analysis or RT-PCR, is another powerful tool. Studies on Salmonella Typhimurium have shown that exposure to hydrogen peroxide (H₂O₂) leads to an increase in the transcript levels of the ompX gene. nih.govd-nb.info This suggests that OmpX is part of the bacterial response to oxidative stress, a common challenge faced by pathogenic bacteria within a host. d-nb.info Similarly, in E. coli, the deletion of the ycfR gene, which is involved in stress response, leads to a three- to four-fold induction of ompX among other stress-inducible genes. asm.org

Furthermore, the expression of ompX has been shown to be induced by a variety of other stresses, including exposure to salicylate, quinolones, novobiocin, and high ionic strength. nih.gov This broad induction profile suggests that OmpX is part of a general stress response network that helps to protect the bacterial cell by modulating outer membrane permeability. nih.gov Interestingly, while stress conditions increase ompX transcription, this does not always translate to increased this compound levels, indicating a further layer of post-transcriptional regulation. nih.govd-nb.info

The following table summarizes findings from stress response profiling experiments related to OmpX:

BacteriumStressorExperimental ApproachKey FindingReference
Salmonella TyphimuriumHydrogen PeroxideTranscriptional and protein level analysisompX transcript levels increase, but protein levels remain unchanged, suggesting post-transcriptional regulation. nih.govd-nb.info
Enterobacter aerogenesSalicylate, Novobiocin, etc.ompX-lacZ reporter fusion assaysExpression of ompX is upregulated in response to various chemical stresses. nih.gov
Escherichia coliDeletion of ycfR geneGene expression analysisDeletion of ycfR induces the expression of ompX. asm.org
Escherichia coliOverexpression of OmpX variantsReporter gene assayUsed to assess in vivo stress responses to different this compound structures. frontiersin.org

These experiments underscore the integral role of OmpX in the complex regulatory networks that govern bacterial adaptation to stressful environments.

Bioinformatics and Computational Modeling Approaches

In Silico Gene Sequence Analysis and Promoter Prediction

In silico gene sequence analysis and promoter prediction are powerful bioinformatics tools used to understand the regulation of ompX gene expression. These computational methods allow researchers to identify potential regulatory elements within the DNA sequence, such as promoter regions and binding sites for transcription factors and small RNAs (sRNAs).

Promoter prediction algorithms, like the Neural Network Promoter Prediction (NNPP) tool, are used to scan the DNA sequence upstream of the ompX gene to identify potential transcriptional start sites (TSSs). d-nb.info For example, in E. coli, two promoters have been identified for the ompX gene. d-nb.info The analysis of promoter regions can also reveal conserved motifs that are recognized by specific sigma factors, such as σ⁷⁰ or the stress-response sigma factor σE. plos.orgresearchgate.net

Sequence analysis is also crucial for identifying potential regulatory sites for sRNAs. In S. Typhimurium, in silico analysis predicted that the sRNAs CyaR, MicA, and OxyS could regulate ompX mRNA. nih.gov This prediction was subsequently validated by experiments showing that these sRNAs are involved in the post-transcriptional regulation of OmpX, particularly under oxidative stress. nih.govd-nb.info

Furthermore, comparative genomics can be employed to identify ompX homologs in different bacterial species and to study the conservation of regulatory elements. This approach has been used to identify Ail-like homologs in Photorhabdus species by searching their genomes for proteins belonging to the Ail/OmpX/PagC family. plos.org

The following table highlights key applications of in silico sequence analysis in OmpX research:

OrganismAnalysis TypeFindingReference
Salmonella TyphimuriumsRNA binding site predictionIdentified putative interaction domains for CyaR, MicA, and OxyS on ompX mRNA. nih.gov
Escherichia coliPromoter analysisIdentified two promoters for the ompX gene. d-nb.info
Photorhabdus speciesHomolog searchIdentified Ail-like homologs in the genomes of P. luminescens and P. asymbiotica. plos.org
Escherichia coliPromoter prediction for σE factorA promoter for ompX was predicted and confirmed. plos.org

These computational approaches provide valuable hypotheses about gene regulation that can then be tested experimentally, accelerating our understanding of how bacteria control the expression of OmpX in response to different conditions.

Molecular Dynamics (MD) Simulations for Protein-Membrane Interactions and Dynamics

MD simulations of OmpX embedded in a phospholipid bilayer have been used to analyze its structural and dynamic properties. nih.govethz.ch These simulations have shown that the β-barrel region of OmpX, which is embedded in the lipid membrane, is highly stable. nih.govethz.ch In contrast, the extracellular loops of OmpX exhibit greater flexibility, which is thought to be important for the protein's role in cell adhesion and invasion. nih.govethz.ch

Simulations have also been used to investigate the interaction of OmpX with its surrounding environment, such as lipids and detergent micelles. nih.govnih.gov These studies have revealed differences in the protein's conformation and dynamics when it is in a lipid bilayer versus a detergent micelle, suggesting that the membrane environment is crucial for OmpX to adopt its native, functional state. nih.gov For example, the dynamics of OmpX are restrained when complexed with amphipols compared to being in a detergent or a lipid bilayer. nih.gov

Furthermore, MD simulations can be used to explore the effects of modifications to the OmpX structure. For instance, simulations have been performed on OmpX variants with insertions in their extracellular loops to understand how these changes affect the protein's dynamics in its native outer membrane environment. researchgate.net Coarse-grained MD simulations have also been successfully applied to OmpX, demonstrating stable root-mean-squared deviations (RMSD) and validating the use of such models for studying large-scale conformational changes in membrane proteins. acs.org

The following table summarizes key findings from MD simulations of OmpX:

Simulation SystemFocus of StudyKey FindingReference
OmpX in phospholipid bilayer and detergent micelleStructural and dynamic propertiesThe β-barrel is stable, while extracellular loops are more flexible. The environment affects protein conformation. nih.govethz.ch
OmpX with amphipol A8-35Protein dynamics in different environmentsProtein dynamics are restrained by the amphipol, which may explain its stabilizing effects. nih.gov
OmpX with loop insertionsEffect of loop modifications on dynamicsProvided insights into how loop insertions affect OmpX dynamics within the outer membrane. researchgate.net
OmpX in coarse-grained modelValidation of coarse-grained force fieldShowed stable RMSD, supporting the use of this method for studying membrane proteins. acs.org

MD simulations serve as a "computational microscope," providing a detailed view of OmpX's behavior that is often inaccessible through experimental methods alone. These simulations complement experimental data and are crucial for a comprehensive understanding of OmpX's structure-function relationship.

Homology Modeling and Comparative Structural Analysis

Homology modeling is a computational approach extensively used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a known experimental structure of a homologous protein, referred to as a template. For the this compound, this method has been instrumental in generating structural models to understand its function, stability, and interaction with other molecules.

Researchers have employed various servers for this purpose; for instance, the SWISS-MODEL server has been used to generate a three-dimensional structure of OmpX from Enterobacter cloacae, using the known crystal structure of E. coli OmpX (PDB ID: 1QJ8) as a template, which shares a high degree of sequence similarity. isisn.org Such models predict that OmpX folds into an eight-stranded antiparallel β-barrel, a characteristic feature of this protein family. oup.comnih.gov The I-TASSER server has also been utilized to generate homology models, for example, to study the structural impact of mutating methionine residues to leucine (B10760876) in OmpX. plos.org These in silico models are crucial for initial structural assessments before proceeding with more resource-intensive experimental methods.

Table 1: Example of Homology Modeling Parameters for E. cloacae OmpX

ParameterDescriptionFindingReference
Modeling ServerSoftware used for 3D structure predictionSWISS-MODEL isisn.org
Template PDB IDExperimental structure used as a basis for modeling1QJ8 (OmpX from E. coli) isisn.org
Sequence SimilarityPercentage of identical amino acids between target and template83% isisn.org
Predicted Secondary StructureDistribution of secondary structural elementsRandom Coils: 48.26%, Extended Strand: 30.23%, Alpha Helix: 16.28%, Beta Turn: 5.23% isisn.org

Comparative structural analysis further enhances the understanding of OmpX by comparing its structure—whether experimentally determined or computationally modeled—against other structures. This can involve comparing OmpX from different species, comparing wild-type and mutant forms, or comparing structures obtained through different techniques. A significant area of research involves comparing the structures of OmpX determined by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Molecular dynamics (MD) simulations have been used to compare the conformational dynamics of X-ray versus NMR-derived structures when embedded in a lipid bilayer, revealing that proteins in NMR-based simulations tend to exhibit greater mobility. nih.gov

Another comparative approach involves analyzing the structure of OmpX in various membrane-mimicking environments. For example, the NMR structure of OmpX reconstituted in nanodiscs has been compared to its structures in different detergents like dodecylphosphocholine (B1670865) (DPC) and dihexanoyl-glycero-phosphocholine (DHPC), as well as its crystal structure. researchgate.net Such comparisons, often quantified by root-mean-square deviation (RMSD), highlight the influence of the local environment on the protein's conformation, particularly in the flexible extracellular loop regions. researchgate.net

Table 2: Comparative Structural Analysis of OmpX in Different Environments

Structure ComparisonMethodKey FindingReference
OmpX (Nanodisc) vs. OmpX (DPC Micelle)NMR SpectroscopyRMSD to ordered residues: 1.5 Å researchgate.net
OmpX (Nanodisc) vs. OmpX (DHPC Micelle)NMR SpectroscopyRMSD to ordered residues: 1.5 Å researchgate.net
OmpX (Nanodisc) vs. OmpX (Crystal)NMR & X-ray CrystallographyRMSD to ordered residues: 1.8 Å researchgate.net
OmpX (X-ray) vs. OmpX (NMR)Molecular Dynamics SimulationNMR-based structures showed greater mobility in simulations. nih.gov

Proteomic Techniques for this compound Identification and Quantification

Proteomics provides powerful tools for the large-scale study of proteins, including their identification, quantification, and characterization within complex biological samples. For OmpX, these techniques are essential for confirming its presence in outer membrane preparations and for measuring changes in its expression under various conditions.

Mass Spectrometry-Based Protein Identification and Characterization

Mass spectrometry (MS) is a cornerstone of proteomics, enabling the precise identification of proteins from complex mixtures. A common workflow involves separating proteins from a bacterial outer membrane fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). mdpi.com A protein band corresponding to the expected molecular weight of OmpX (around 17-18 kDa) can then be excised from the gel, digested by a protease like trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govveterinaryworld.org The fragmentation pattern of the peptides provides sequence information that can be matched against a protein database to definitively identify the protein as OmpX. veterinaryworld.orgresearchgate.net

This approach has been successfully used to identify OmpX as a collagen-binding protein in E. coli O157:H7 and to confirm the identity of recombinant OmpX from Salmonella enterica. mdpi.comveterinaryworld.org Other MS-based techniques, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and Q-TOF (Quadrupole-Time of Flight), have also been employed to identify OmpX and its homologs in proteomic screens of various bacteria, including Escherichia coli and Salmonella enterica serovar Typhimurium. nih.govnih.gov Advanced methods like chemical crosslinking-mass spectrometry (XL-MS) are also applied to study the interactions of OmpX with other proteins, such as periplasmic chaperones. springernature.com

Table 3: Examples of OmpX Identification using Mass Spectrometry

OrganismProteomic ApproachPurpose of IdentificationReference
Escherichia coli O157:H7SDS-PAGE followed by LC-MS/MSIdentification of collagen-binding outer membrane proteins. mdpi.com
Salmonella entericaLC-MS/MSCharacterization and amino acid sequence analysis of a recombinant this compound. veterinaryworld.orgresearchgate.net
Escherichia coli (ExPEC)SDS-PAGE with MALDI-TOF MSComparative proteomic analysis to find proteins affected by tolC gene inactivation. nih.gov
Salmonella enterica ser. Typhimurium2-DE with Q-TOF MSIdentification of outer membrane proteins associated with ceftriaxone (B1232239) resistance. nih.gov
Klebsiella pneumoniae ST258LC-MS/MSIdentification of surface-associated proteins in a carbapenem-resistant strain. plos.org

Western Blot Analysis for Protein Expression Levels

Western blot analysis is a widely used immunodetection technique to confirm the presence of a specific protein and to quantify its expression levels. bio-rad-antibodies.com This method involves separating proteins by SDS-PAGE, transferring them to a membrane, and then probing the membrane with an antibody specific to the target protein—in this case, OmpX.

This technique has been crucial for validating changes in OmpX expression observed in proteomic studies. For instance, after proteomic methods identified OmpX as being differentially expressed in E. coli in response to pH changes, Western blotting was used to confirm these expression changes. nih.gov Similarly, it has been used to verify the correct cellular localization of OmpX homologs. In Salmonella, an antibody raised against the OmpX-like protein STM3031 was used in a Western blot to confirm its high abundance in the outer membrane fraction compared to other cellular compartments. asm.org

Furthermore, Western blotting is instrumental in studies involving recombinant proteins. It can be used to compare the expression levels of tagged OmpX variants in different bacterial expression strains. One study used an anti-HA antibody to show that an OmpX-HA fusion protein was expressed at significantly higher levels in a BL21ΔABCF E. coli strain compared to the standard BL21(DE3) strain. frontiersin.org

Table 4: Applications of Western Blot in OmpX Research

Study PurposeOmpX TargetAntibody UsedKey FindingReference
Compare recombinant protein expressionOmpX with a C-terminal HA-tagAnti-HA antibodyOmpX expression was significantly higher in the BL21ΔABCF strain than in BL21(DE3). frontiersin.org
Confirm cellular localizationSTM3031 (OmpX-like protein)Rabbit anti-STM3031 polyclonal antibodiesThe protein was confirmed to be highly abundant in the outer membrane fraction. asm.org
Validate proteomic dataNative OmpXSpecific OmpX antibody (not specified)Confirmed that OmpX expression levels change in response to environmental pH. nih.gov
Characterize purified recombinant proteinRecombinant OmpX (rOmpX)Serum from immunized animalsConfirmed the specific reactivity of the purified and refolded rOmpX. veterinaryworld.org

Future Research Directions and Challenges in Ompx Protein Research

Elucidating Undiscovered Detailed Functional Mechanisms of OmpX Protein

While OmpX is known to be involved in processes like adhesion, invasion, and serum resistance, the precise molecular mechanisms underpinning these functions are not fully understood. ebi.ac.ukfrontiersin.org Future research will need to focus on identifying the specific molecular events and pathways through which OmpX exerts its effects. For instance, while it's established that OmpX can facilitate bacterial entry into host cells, the detailed steps of this invasion process, including the initial contact with host cell receptors and the subsequent signaling cascades, require further investigation. ebi.ac.ukmdpi.com A significant challenge lies in the fact that OmpX belongs to a family of proteins with largely unknown functions, making it difficult to draw parallels or formulate hypotheses based on well-characterized homologs. frontiersin.org

Comprehensive Analysis of this compound Interactomes within the Bacterial Cell and Host Environment

A complete understanding of OmpX function necessitates a thorough characterization of its interaction partners, both within the bacterial cell and in the host environment. OmpX is known to interact with other bacterial proteins and host cell components, but a comprehensive map of these interactions is lacking. mdpi.comresearchgate.net Techniques such as co-immunoprecipitation followed by mass spectrometry, yeast two-hybrid screening, and proximity-labeling approaches can be employed to identify novel OmpX interactors.

Recent studies have begun to shed light on these interactions. For example, in Serratia proteamaculans, the protease protealysin has been shown to cleave OmpX, thereby regulating the intensity of bacterial invasion. mdpi.com Furthermore, OmpX can interact with host cell receptors like the epidermal growth factor receptor (EGFR) and is implicated in binding to the extracellular matrix protein fibronectin. mdpi.commdpi.comnih.gov Understanding the dynamics of these interactions, including their stoichiometry, affinity, and the structural basis of binding, is a key future challenge. The crowded and complex nature of the bacterial outer membrane and the host cell surface presents a significant hurdle in studying these interactions in their native context. acs.org

Advanced Structural Studies of this compound in Native Membrane Environments

While high-resolution crystal and NMR structures of OmpX have been determined, these studies have often relied on detergents or other membrane-mimicking environments. nih.govpnas.orgpsu.edu These conditions may not fully replicate the native lipid bilayer of the bacterial outer membrane. A major challenge and a critical future direction is to determine the structure of OmpX within its natural membrane environment. springernature.com

Advanced techniques such as solid-state NMR spectroscopy on proteins in lipid bilayers and cryo-electron microscopy of OmpX in proteoliposomes or nanodiscs are becoming increasingly powerful tools for this purpose. springernature.comrcsb.orgnih.govacs.org Phospholipid nanodiscs, in particular, offer a near-native environment and are being optimized for NMR structural analysis of membrane proteins like OmpX. rcsb.orgmdpi.com These studies will be crucial for understanding how the lipid environment influences OmpX structure, dynamics, and function. acs.org A key question that remains is whether the extracellular loops of OmpX form the same β-sheet structure observed in crystal structures when they are in contact with the lipopolysaccharide (LPS) layer of the outer membrane in vivo. frontiersin.org

Investigating the Role of this compound in Multidrug Resistance Mechanisms Beyond Permeability

The role of OmpX in multidrug resistance (MDR) is an area of growing interest. Its overexpression has been linked to decreased susceptibility to antibiotics like β-lactams and fluoroquinolones, often in conjunction with a decrease in the expression of major porins like OmpF and OmpC. nih.govresearchgate.netplos.orgnih.gov This suggests a role for OmpX in modulating outer membrane permeability. nih.govopenmicrobiologyjournal.com

However, future research needs to explore whether OmpX contributes to MDR through mechanisms other than simply altering permeability. For instance, it is hypothesized that OmpX might directly interact with components of efflux pumps or play a role in signaling pathways that regulate the expression of resistance genes. scispace.comoup.com A recent study on uropathogenic E. coli (UPEC) found that OmpX was associated with resistance to fluoroquinolones. mdpi.com Unraveling these alternative resistance mechanisms will be crucial for developing strategies to overcome OmpX-mediated drug resistance. A significant challenge will be to dissect the complex regulatory networks that connect OmpX expression with the expression of other resistance determinants. plos.org

Exploring the Potential of this compound as a Target for Novel Antimicrobial Strategies

Given its conservation among Gram-negative pathogens and its role in virulence and antibiotic resistance, OmpX represents a promising target for the development of new antimicrobial agents. ontosight.aiontosight.airesearchgate.net Strategies could include the development of small molecules, peptides, or antibodies that inhibit OmpX function. ontosight.ai These "OmpX antagonists" could work by disrupting the structural integrity of the outer membrane, interfering with its interaction with host cells, or blocking its role in resistance. ontosight.aiontosight.ai

Q & A

Q. What is the primary structural characteristic of OmpX, and how does it influence its function in bacterial membranes?

OmpX is an integral β-barrel outer membrane protein (OMP) with eight antiparallel β-strands, forming a stable transmembrane core and four extracellular loops that facilitate host cell adhesion and invasion . Structural studies using X-ray crystallography and solid-state NMR reveal that its β-barrel axis tilts ~7° relative to the membrane normal, optimizing hydrophobic matching with lipid bilayers . The extracellular "waving flag" β-sheet mediates bacterial adhesion, while the barrel's stability is maintained by a salt-bridge and hydrogen-bond network, restricting water permeation . Methodologically, combining crystallography with NMR orientation restraints in lipid bilayers resolves membrane positioning and dynamics .

Q. How does OmpX contribute to bacterial virulence and host-pathogen interactions?

OmpX enhances bacterial resistance to host immune responses by promoting serum resistance, epithelial cell adhesion, and invasion. In Yersinia pestis, OmpX (homologous to Y. enterocolitica Ail) is critical for HEp-2 cell internalization, serum resistance, and autoaggregation, as shown via knockout mutants . Similarly, in Cronobacter sakazakii, OmpX cooperates with OmpA in intestinal cell invasion, with deletion mutants showing reduced adhesion to Caco-2 and INT-407 cell lines . Virulence studies employ cell culture assays, transcriptional fusions (ompX-lacZ), and comparative genomics to dissect host interaction mechanisms .

Q. What experimental approaches are used to quantify OmpX expression and its regulatory effects in bacterial strains?

OmpX expression levels are typically assessed via SDS-PAGE, Western blotting, and β-galactosidase reporter assays in strains with ompX promoter fusions . Overexpression studies (e.g., using tetracycline-induced systems) reveal porin downregulation, monitored via transcriptional profiling (microarrays) and proteomic analysis . Competitive growth assays with knockout strains (e.g., ompX deletions in E. coli) clarify functional redundancy with other OMPs, while fluorescence microscopy tracks membrane localization .

Advanced Research Questions

Q. What molecular mechanisms explain porin downregulation (e.g., OmpF/OmpC) during OmpX overexpression?

Two hypotheses are proposed: (1) OmpX competes for OMP chaperones (e.g., YaeT/YfiO), limiting porin assembly, and (2) membrane saturation by OmpX triggers proteolytic degradation of misfolded porins. Transcriptional repression of ompF occurs via OmpX-mediated outer membrane saturation, as shown by ompC-lacZ fusion assays and RNA-seq . Posttranscriptional effects involve DegP protease degradation of unfolded porins, supported by increased degP, clpP, and rseP activity in tetracycline-resistant strains . Methodologically, chaperone interaction studies (e.g., pull-down assays) and protease inhibition experiments validate these pathways .

Q. How do structural dynamics studies (e.g., solid-state NMR, nanodiscs) refine our understanding of OmpX in lipid bilayers?

Solid-state NMR in oriented lipid bilayers provides precise orientation restraints, revealing OmpX’s 7° tilt and stable β-barrel conformation . Nanodisc-embedded OmpX studies using methyl labeling and NOESY assign side-chain methyl groups, resolving local dynamics and lipid-protein interactions . Compared to micellar systems, bilayer-embedded OmpX shows identical β-barrel stability but increased extracellular loop flexibility, critical for adhesion . These methods are complemented by molecular dynamics simulations to model water permeation and hydrogen-bond networks .

Q. How can OmpX knockout strains clarify functional redundancy among OMPs in bacterial membranes?

ompX deletion mutants (e.g., E. coli JS101) exhibit normal porin expression, indicating no direct transcriptional regulation by OmpX . However, knockout strains show enhanced surface display efficiency of recombinant proteins, as endogenous OmpX competes for membrane localization . Competition assays with TolC-overexpressing strains further dissect chaperone saturation effects, while phenotypic characterization (e.g., growth rates, antibiotic susceptibility) validates non-lethal OmpX deletion .

Q. What contradictory findings exist regarding OmpX’s regulatory role, and how can they be resolved methodologically?

Studies conflict on whether porin downregulation is transcriptional (via ompF promoter repression) or posttranscriptional (via chaperone competition) . Reconciling these requires dual-reporter systems (e.g., ompF-lacZ transcriptional and ompF-gfp translational fusions) to decouple mRNA and protein levels. Additionally, pulse-chase experiments with radiolabeled porins can quantify degradation rates in OmpX-overexpressing strains .

Methodological Considerations for Data Contradictions

  • Competing hypotheses : Use in vitro chaperone binding assays (e.g., surface plasmon resonance) to test OmpX-YaeT/YfiO interactions .
  • Protease activity : Measure DegP activity via fluorescent substrate cleavage in periplasmic extracts .
  • Structural vs. functional studies : Combine cryo-EM of OmpX-porin complexes with genetic complementation assays to validate assembly interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.